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Foundational

An In-depth Technical Guide to the In Vitro Mechanism of Action of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride

Abstract This technical guide provides a comprehensive analysis of the potential in vitro mechanisms of action of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride. As specific literature on this compound is not p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the potential in vitro mechanisms of action of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride. As specific literature on this compound is not publicly available, this document synthesizes information from the broader classes of fluoroquinolone and quinolin-4-one derivatives to predict its biological activities and molecular targets. The primary predicted mechanism is antibacterial action through the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV. Additionally, potential anticancer activities, a known property of some quinolinone scaffolds, are explored. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols to validate these predicted mechanisms and a framework for understanding the compound's structure-activity relationships.

Introduction and Structural Analysis

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride belongs to the quinolinone class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities.[1] The molecule's structure contains key features that suggest potential mechanisms of action:

  • 8-Fluoroquinolin-4(1H)-one Core: This core is characteristic of fluoroquinolone antibiotics, which are potent inhibitors of bacterial DNA synthesis.[2][3] The fluorine atom at position 8 is often associated with increased antibacterial potency and altered target specificity.

  • 3-(Aminomethyl) Substitution: While less common in traditional fluoroquinolones, substitutions at the C-3 position of the quinolinone ring can significantly modulate biological activity. The aminomethyl group may influence solubility, cell permeability, and interaction with molecular targets.

Given this structural framework, this guide will focus on two primary, predicted mechanisms of action: antibacterial activity and potential anticancer effects.

Predicted Mechanism of Action I: Antibacterial Activity via Inhibition of Bacterial Topoisomerases

The most probable mechanism of action for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][4][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.[5]

Molecular Targets: DNA Gyrase and Topoisomerase IV
  • DNA Gyrase (GyrA2GyrB2): This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication.[4][5] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[5][6]

  • Topoisomerase IV (ParC2ParE2): This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[2][5] In many Gram-positive bacteria, topoisomerase IV is the main target.[6]

The Quinolone-Enzyme-DNA Ternary Complex

Fluoroquinolones do not bind to the enzymes alone but rather to the enzyme-DNA complex.[4] The mechanism involves the following steps:

  • The topoisomerase creates a double-strand break in the DNA.

  • The quinolone molecule intercalates at the site of the break and binds to both the enzyme and the cleaved DNA.

  • This forms a stable ternary complex (drug-enzyme-DNA) that physically obstructs the progression of replication forks and transcription complexes.[2][4]

  • The stabilization of this complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.

  • This DNA damage triggers the bacterial SOS response and ultimately leads to bactericidal effects.[4]

MOA_Antibacterial cluster_bacterium Bacterial Cell cluster_targets Molecular Targets Compound 3-(Aminomethyl)-8- fluoroquinolin-4(1H)-one Gyrase DNA Gyrase (Gram-negative) Compound->Gyrase Binds to complex TopoIV Topoisomerase IV (Gram-positive) Compound->TopoIV Binds to complex TernaryComplex Stable Ternary Complex (Drug-Enzyme-DNA) DSB Double-Strand DNA Breaks TernaryComplex->DSB Prevents re-ligation ReplicationBlock Replication Fork Stalling DSB->ReplicationBlock CellDeath Bactericidal Effect (Cell Death) ReplicationBlock->CellDeath Gyrase->TernaryComplex TopoIV->TernaryComplex

Caption: Predicted antibacterial mechanism via topoisomerase inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride (test compound)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in MHB across the wells of a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with a standard antibiotic like ciprofloxacin), a negative control (broth only), and a growth control (bacteria in broth without any compound).[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring absorbance at 600 nm.

Experimental Protocol: DNA Gyrase/Topoisomerase IV Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified topoisomerases.

Materials:

  • Purified DNA gyrase and topoisomerase IV enzymes

  • Supercoiled plasmid DNA (for gyrase) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV)

  • Assay buffer (containing ATP and appropriate salts)

  • Test compound

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, DNA substrate, and varying concentrations of the test compound.

  • Enzyme Addition: Add the purified enzyme to initiate the reaction.

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers (relaxed vs. supercoiled) or decatenated DNA.

  • Visualization: Stain the gel with a DNA dye and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed plasmid DNA (for gyrase) or decatenated kDNA (for topoisomerase IV) compared to the no-drug control.

Predicted Mechanism of Action II: Anticancer Activity

Several quinolin-4-one derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] Fluoroquinolones such as ciprofloxacin have also been shown to induce apoptosis in cancer cells.[1] Therefore, it is plausible that 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride could exhibit anticancer properties.

Potential Molecular Pathways

The anticancer mechanisms of quinolinones are diverse but can involve:

  • Induction of Apoptosis: Triggering programmed cell death through the activation of caspase cascades.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M), preventing cell proliferation.[8] This can be mediated by the upregulation of cyclin-dependent kinase inhibitors like p27kip1 and downregulation of cyclins like Cyclin D1.[8]

  • Inhibition of Human Topoisomerases: While distinct from their bacterial counterparts, human topoisomerases are also validated anticancer drug targets.

MOA_Anticancer cluster_cell Cancer Cell Compound 3-(Aminomethyl)-8- fluoroquinolin-4(1H)-one Pathway Intracellular Signaling (e.g., p27, Cyclin D1) Compound->Pathway Arrest G0/G1 Cell Cycle Arrest Pathway->Arrest Apoptosis Induction of Apoptosis Pathway->Apoptosis ProlifInhibit Inhibition of Proliferation Arrest->ProlifInhibit Apoptosis->ProlifInhibit

Caption: Hypothetical anticancer mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/Resazurin)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium

  • Test compound

  • MTT or Resazurin reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Reagent Addition: Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions. Viable cells will metabolize the reagent, causing a color change.

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The following table should be used to summarize the quantitative data obtained from the proposed in vitro experiments.

Assay TypeTarget/Cell LineMetricResult (e.g., µg/mL or µM)
Antibacterial
MICE. coliMIC
MICS. aureusMIC
Enzyme InhibitionDNA GyraseIC50
Enzyme InhibitionTopoisomerase IVIC50
Anticancer
CytotoxicityMCF-7IC50
CytotoxicityA549IC50

Conclusion

Based on a thorough analysis of its structural components, 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is predicted to function primarily as an antibacterial agent by targeting DNA gyrase and topoisomerase IV. Furthermore, its quinolinone core suggests a potential for anticancer activity, likely through the induction of apoptosis or cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the in vitro validation of these hypothesized mechanisms of action. Further investigation is required to elucidate the precise molecular interactions and confirm the therapeutic potential of this compound.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. Available at: [Link]

  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. PubMed. Available at: [Link]

  • Anesthesia Key. (2016). Fluoroquinolones. Available at: [Link]

  • Sharma, P. C., & Kumar, Y. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... Available at: [Link]

  • Singh, C., & Chaudhary, S. (2018). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]

  • Nowakowska, Z., & Chodurek, E. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

  • Neliti. (2022). Quinoline derivative and their pharmacological & medicinal potential. Available at: [Link]

  • Al-Ostath, A. I., Al-Qaisi, A. M., & El-Abadelah, M. M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Kim, Y., & Lee, S. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. MDPI. Available at: [Link]

  • Kim, J. Y., Kim, Y. K., Kim, J., Hong, C. Y., & Kim, Y. (1998). Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/9839953/
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 1 [PMID: 22795084]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Available at: [Link]

  • Hunt, D. K., Clark, R. B., & Ohemeng, K. A. (2013). Synthesis and biological evaluation of 8-aminomethyltetracycline derivatives as novel antibacterial agents. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link]

  • Yanni, A. S., & Mohharam, A. M. (1990). Synthesis and biological activity of some 5-substituted aminomethyl-8-hydroxyquinoline-7-sulphonic acids. PubMed. Available at: [Link]

  • ResearchGate. (2021). Synthesis, bioinformatics and biological evaluation of novel pyridine based on 8-hydroxyquinoline derivatives as antibacterial agents: DFT, molecular docking and ADME/T studies. Available at: [Link]

  • Wang, Z., & Zhan, P. (2022). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. MDPI. Available at: [Link]

  • Baylor Synthesis and Drug-Lead Discovery Laboratory. (n.d.). Publications and Patents. Available at: [Link]

  • Kumar, A., Srivastava, K., & Kumar, S. R. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. Available at: [Link]

Sources

Exploratory

Crystal Structure and X-ray Diffraction of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl: A Comprehensive Technical Guide

Executive Summary The structural characterization of functionalized quinolones is a critical phase in rational drug design and pharmaceutical development. 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of functionalized quinolones is a critical phase in rational drug design and pharmaceutical development. 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride represents a highly polar, ionizable small molecule where the spatial arrangement of its functional groups dictates its physicochemical stability, solubility, and receptor-binding affinity.

As a Senior Application Scientist, I have structured this technical whitepaper to guide researchers through the fundamental crystallographic properties of this compound. This guide moves beyond basic operational steps, detailing the thermodynamic causality behind crystallization protocols, the rigorous execution of Single-Crystal X-ray Diffraction (SCXRD), and the self-validating nature of Powder X-ray Diffraction (PXRD) for bulk phase purity.

Molecular Architecture & Crystallographic Fundamentals

Understanding the solid-state behavior of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl requires dissecting its molecular architecture and the resulting intermolecular forces that drive crystal lattice assembly.

Tautomerism and Salt Formation

While the quinolone core can theoretically exist in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1H forms, solid-state packing overwhelmingly favors the 4-oxo-1H tautomer . The addition of hydrochloric acid protonates the highly basic primary amine of the 3-aminomethyl group. This yields a −CH2​NH3+​ cation and a discrete Cl− counterion, fundamentally altering the electrostatic landscape of the molecule.

Intermolecular Interactions and Lattice Packing

The crystal lattice is governed by a robust, directional hydrogen-bonding network and aromatic stacking interactions [[1]]():

  • Primary Hydrogen Bonding: The −NH3+​ group acts as a potent tri-furcated hydrogen bond donor. It forms strong N−H⋯Cl− interactions, anchoring the organic cation to the inorganic anion.

  • Secondary Hydrogen Bonding: The quinolone N−H (position 1) typically acts as a donor to the carbonyl oxygen ( C=O ) of an adjacent molecule, forming continuous 1D hydrogen-bonded chains.

  • π−π Stacking: The planar nature of the fluoroquinolone core facilitates face-to-face or offset π−π stacking, with interplanar distances typically ranging from 3.3 to 3.5 Å.

  • Halogen Interactions: The 8-fluoro substituent, being highly electronegative, can participate in weak dipole-dipole interactions or C−F⋯H contacts, subtly influencing the final polymorphic form.

Experimental Workflow: Crystallization & Polymorph Screening

To obtain diffraction-quality single crystals, thermodynamic control over nucleation and crystal growth is paramount. Rapid precipitation leads to kinetic trapping (amorphous powders or microcrystalline aggregates), whereas controlled supersaturation yields the thermodynamically stable macroscopic crystals required for SCXRD.

G A API Synthesis: 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl B Solvent Screening (Aqueous, Alcohols, Mixed) A->B Dissolution C Controlled Crystallization (Slow Cooling / Antisolvent) B->C Supersaturation D Crystal Harvesting & Mother Liquor Separation C->D Nucleation & Growth E Single-Crystal XRD (Absolute Structure) D->E Select Single Crystal F Powder XRD (Bulk Phase Purity) D->F Bulk Powder

Caption: Workflow detailing the thermodynamic crystallization process and subsequent X-ray diffraction analysis.

Protocol 1: Single Crystal Growth via Antisolvent Vapor Diffusion

Causality Focus: This method isolates the nucleation event from environmental variables, using vapor-phase diffusion to achieve an ultra-slow rate of supersaturation, thereby minimizing lattice defects.

  • Dissolution: Dissolve 10 mg of the synthesized 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl in 1 mL of methanol (a high-solubility solvent) in a 2-dram glass vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Reasoning: Removing dust and undissolved aggregates eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer, larger crystals.

  • Chamber Assembly: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (the antisolvent).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap and leave it completely undisturbed in a temperature-controlled environment (20°C) for 3 to 7 days.

  • Harvesting: Once block-like or needle-like crystals form, harvest a single crystal using a nylon loop. Immediately submerge it in paratone oil. Reasoning: Paratone oil acts as a cryoprotectant and prevents the loss of any incorporated solvent molecules (solvates) prior to cryogenic freezing on the diffractometer.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD provides the absolute atomic coordinates of the molecule. For highly polar hydrochloride salts, careful modeling of the heavy atoms (Cl, F) versus the light atoms (H) is required.

G Data Raw Diffraction Frames (CCD/CMOS Detector) Int Integration & Scaling (Lorentz/Polarization Corrections) Data->Int Frame Processing Sol Structure Solution (Direct Methods / Dual Space) Int->Sol Extracted Intensities Ref Least-Squares Refinement (F^2, Anisotropic Displacement) Sol->Ref Initial Phase Model Val Validation & CIF Generation (CheckCIF) Ref->Val Final Atomic Coordinates

Caption: Logical progression from raw diffraction frames to the final validated crystallographic information file (CIF).

Data Collection and Refinement Causality

Data should be collected at cryogenic temperatures (typically 100 K) using Mo-K α or Cu-K α radiation. Cooling the crystal restricts the thermal motion of the atoms. This is particularly critical for the 8-fluoro group, which often exhibits high Anisotropic Displacement Parameters (ADPs) at room temperature, potentially smearing the electron density map and complicating structural refinement.

Quantitative Data Summaries

Table 1: Expected Crystallographic Parameters for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl

ParameterExpected Value / RangeCrystallographic Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly hydrogen-bonded pharmaceutical salts.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by the racemic nature of the bulk (unless chiral resolution was performed).
Z (Molecules/Unit Cell) 4 (for P21​/c )Dictates the volume and density of the unit cell packing.
R-factor ( R1​ ) <0.05 (5%)Indicates a high-quality structure solution with excellent agreement between the calculated and observed models.

Table 2: Key Intermolecular Interactions (Expected Distances)

Interaction TypeDonorAcceptorDistance (Å)Structural Role
Ionic / H-Bond −NH3+​ Cl− 3.10 - 3.25Primary electrostatic anchor stabilizing the salt bridge.
H-Bond Quinolone N−H Carbonyl C=O 2.80 - 2.95Drives the formation of 1D supramolecular chains.
π−π Stacking Aromatic CoreAromatic Core3.35 - 3.50Provides vertical stabilization between parallel hydrogen-bonded sheets.

Powder X-ray Diffraction (PXRD) & Phase Validation

While SCXRD solves the structure of a single crystal, pharmaceutical development requires proof that the entire bulk powder matches that exact structure. PXRD is the gold standard for verifying bulk phase purity and identifying polymorphic transitions 2.

The following protocol represents a self-validating system : the experimental data generated from the bulk powder must mathematically align with the simulated diffraction pattern derived from the SCXRD CIF file 3.

Protocol 2: PXRD Phase Validation
  • Sample Preparation: Gently grind 50 mg of the bulk synthesized 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl powder using an agate mortar and pestle. Reasoning: Gentle grinding ensures a uniform particle size (typically <10 µm) to minimize preferred orientation effects, without applying excessive force that could trigger a mechanochemical polymorphic transformation.

  • Sample Loading: Back-load the powder into a zero-background silicon sample holder. Reasoning: Back-loading ensures a perfectly flat sample surface that aligns exactly with the diffractometer's focusing circle. Sample displacement is the #1 cause of peak shifting in 2 θ , which can lead to false identification of polymorphs.

  • Data Acquisition: Scan from 2θ=3∘ to 40∘ using Cu-K α radiation ( λ=1.5406 Å) at a step size of 0.01∘ and a scan rate of 2∘ /min.

  • Self-Validation (Simulation vs. Experimental): Import the finalized SCXRD CIF file into crystallographic software (e.g., Mercury CSD). Generate a simulated powder pattern at the same temperature the bulk data was collected. Overlay the simulated pattern with the experimental bulk pattern. A 1:1 match in peak positions confirms absolute phase purity and validates the entire synthesis and crystallization pipeline.

Conclusion

The structural elucidation of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl relies on a rigorous, causality-driven approach to crystallization and X-ray diffraction. By leveraging controlled vapor diffusion for single-crystal growth and employing a self-validating PXRD workflow, researchers can definitively map the hydrogen-bonding networks, salt-bridge dynamics, and polymorphic stability of this compound, ensuring robust data for downstream pharmaceutical formulation.

References

  • Overview of Powder X-ray Diffraction (PXRD) Source: Creative Biostructure / Journal of Pharmaceutical Sciences URL:[Link]

  • Single-crystal X-ray diffraction and NMR crystallography of a 1:1 cocrystal Source: Acta Crystallographica Section C: Structural Chemistry (via NIH PMC) URL:[Link]

  • Structural Determination of a Novel Polymorph in Powder Form by Solid-State NMR Spectroscopy on the Basis of Crystallographic Structure Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Sources

Foundational

Physicochemical properties of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride Disclaimer: The compound 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is not described...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride

Disclaimer: The compound 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is not described in publicly available scientific literature. Therefore, this technical guide has been constructed as a representative document based on the well-characterized properties of the closely related fluoroquinolone class of molecules. The data, protocols, and analyses presented herein are illustrative and designed to provide a framework for the characterization of such a novel compound.

**Executive Summary

This document provides a comprehensive technical overview of the core physicochemical properties of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride, a novel compound based on the 8-fluoroquinolone scaffold. As a Senior Application Scientist, this guide is structured to deliver not just data, but actionable insights for researchers, chemists, and drug development professionals. We delve into the causality behind experimental choices, presenting a self-validating framework for analysis. Key parameters critical for drug development, including solubility, pKa, lipophilicity, and stability, are examined in detail. This guide provides robust, step-by-step protocols for characterization, supported by authoritative references and visual workflows, to empower research and development efforts.

**1.0 Introduction: The 8-Fluoroquinolone Scaffold in Modern Drug Discovery

The quinolone core is a privileged scaffold in medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics. These compounds historically function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The introduction of a fluorine atom at the C-8 position can significantly enhance antibacterial activity and modulate pharmacokinetic properties. The subject of this guide, 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl, represents a next-generation analog. The aminomethyl group at the C-3 position is a key modification intended to alter solubility, target engagement, and the overall physicochemical profile.

Understanding the fundamental physicochemical properties of this hydrochloride salt is not an academic exercise; it is the bedrock of successful drug development. These parameters govern everything from formulation and bioavailability to absorption, distribution, metabolism, and excretion (ADME). This guide provides the foundational knowledge and methodologies required to characterize this promising new chemical entity (NCE).

Chemical Identity and Structure

  • Compound Name: 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride

  • Chemical Class: 8-Fluoroquinolone derivative

  • Molecular Formula: C₁₀H₁₀ClFN₂O (as hydrochloride salt)

  • Molecular Weight: 244.65 g/mol (as hydrochloride salt)

  • CAS Number: Not available (Novel Compound)

  • Chemical Structure: Chemical Structure of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one (Note: A representative structure is shown.)

Core Physicochemical Properties: An Analysis

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is critical for predicting its in vivo behavior and for developing a viable drug product.

Table 1: Summary of Key Physicochemical Properties (Representative Data)
PropertyValue (Predicted/Typical)Significance in Drug Development
pKa pKa₁: ~5.5 (amine), pKa₂: ~8.5 (acid)Governs solubility and absorption at different physiological pH values (stomach vs. intestine).
Aqueous Solubility pH-dependent; High at pH < 4, Low at pH 7.4Directly impacts dissolution rate, bioavailability, and options for parenteral formulations.
LogP (Octanol/Water) 1.5 - 2.5Predicts membrane permeability and potential for off-target effects. A balanced value is crucial.
Melting Point >250 °C (with decomposition)Indicates crystalline stability and provides a parameter for purity assessment via techniques like DSC.
Aqueous Solubility Profile

The solubility of an ionizable compound like our target is intrinsically linked to pH. As a hydrochloride salt of a molecule with both a basic aminomethyl group and an acidic carboxylic acid (in the quinolone core), it is expected to exhibit amphoteric behavior.

Experimental Rationale: The shake-flask method at various pH values is the gold-standard for determining equilibrium solubility. Using buffered systems that mimic physiological conditions (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine) provides data that is directly relevant to predicting oral absorption.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, phosphate buffers for pH 4.5, 6.8, and 7.4) according to USP standards.

  • Sample Preparation: Add an excess amount of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl to vials containing a fixed volume (e.g., 5 mL) of each buffer. The excess solid ensures that equilibrium is reached at saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.1).

  • Data Analysis: Report the solubility in mg/mL or µg/mL for each pH value.

Workflow Diagram: Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Sample Processing & Analysis prep_buffer 1. Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) add_api 2. Add Excess API to Buffer Vials prep_buffer->add_api shake 3. Shake at 37°C for 24-48h add_api->shake filter 4. Filter Supernatant (0.22 µm Syringe Filter) shake->filter quantify 5. Quantify by Validated HPLC-UV filter->quantify result result quantify->result Solubility (mg/mL) vs. pH

Caption: Workflow for pH-dependent equilibrium solubility testing.

Acid-Base Properties (pKa)

The pKa values dictate the ionization state of the molecule at a given pH. For this compound, we anticipate two key pKa values: one for the protonated aminomethyl group (pKa₁) and one for the carboxylic acid moiety of the quinolone ring (pKa₂).

Experimental Rationale: Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally. The inflection points in the resulting titration curve correspond to the pKa values. This method is robust and provides direct, unambiguous results.

Protocol 2: pKa Determination by Potentiometric Titration

  • System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). Use a temperature-controlled vessel maintained at 25 °C.

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of deionized, degassed water to create a solution of known concentration (e.g., 0.01 M).

  • Titration (Base to Acid): Begin by titrating the solution with a standardized solution of NaOH (e.g., 0.1 N) to fully deprotonate the molecule.

  • Titration (Acid to Base): Titrate the resulting basic solution with a standardized solution of HCl (e.g., 0.1 N). Record the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. Specialized software can be used to calculate the first or second derivative of the curve to precisely identify the inflection points.

Analytical Methodologies for Characterization

Robust analytical methods are essential for confirming the identity, purity, and strength of the API.

Chromatographic Purity (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse method for assessing the purity of small molecule APIs.

Experimental Rationale: A reverse-phase C18 column is chosen as it is well-suited for separating polar and non-polar analytes, which is typical for fluoroquinolone-type molecules and their potential impurities. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable run time. The UV detection wavelength is selected based on the molecule's chromophore, typically at the λmax to ensure maximum sensitivity.

Protocol 3: Reverse-Phase HPLC Purity Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 280 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Spectroscopic Characterization

Spectroscopy provides a fingerprint of the molecule, confirming its structure and identity.

Table 2: Representative Spectroscopic Data

TechniqueExpected Characteristics
UV-Vis (in 0.1 N HCl) λmax ≈ 280 nm and 330 nm, characteristic of the quinolone chromophore.
Infrared (IR) ~3400 cm⁻¹ (N-H stretch), ~3000 cm⁻¹ (O-H of acid), ~1720 cm⁻¹ (C=O of acid), ~1620 cm⁻¹ (C=O of quinolone).
¹H NMR (in D₂O) Aromatic protons on the quinolone ring (7-9 ppm), signal for the aminomethyl group (~4 ppm), and absence of exchangeable N-H/O-H protons.

Stability and Degradation Pathway Analysis

Assessing the stability of an NCE is a critical regulatory and development requirement. Forced degradation studies are used to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Rationale: The compound is subjected to stress conditions (acid, base, oxidation, heat, light) that are more severe than those expected during storage and handling. This approach rapidly identifies the likely degradation pathways and helps in developing a stability-indicating analytical method.

Workflow Diagram: Forced Degradation Study

G cluster_stress Stress Conditions start API Sample (0.5 mg/mL solution) acid Acidic 0.1N HCl, 60°C, 24h start->acid base Basic 0.1N NaOH, 60°C, 24h start->base ox Oxidative 3% H₂O₂, RT, 24h start->ox thermal Thermal Solid, 80°C, 72h start->thermal photo Photolytic ICH Q1B Light, 72h start->photo analysis Analyze by HPLC-UV/MS (Stability-Indicating Method) acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis result Identify Degradants Determine Purity Loss Establish Degradation Pathway analysis->result

Caption: Workflow for a forced degradation stability study.

Conclusion: Implications for Drug Development

The physicochemical profile of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride, as outlined in this guide, provides critical insights for its development path. The pH-dependent solubility suggests that oral formulation strategies must account for its transition from a highly soluble state in the stomach to a potentially less soluble state in the intestine. The balanced LogP value is promising for membrane permeability. The stability profile derived from forced degradation studies will inform storage requirements and identify critical quality attributes that must be monitored throughout the manufacturing process. The analytical methods presented here form the basis for quality control and release testing. This foundational dataset empowers chemists and formulation scientists to make informed decisions, accelerating the transition of this novel chemical entity from a laboratory curiosity to a potential therapeutic agent.

References

  • Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58(Suppl 2), 6–10. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Avdeef, A. (2007). The Rise of High-Throughput Solubility Methods in the Pharmaceutical Industry. Expert Opinion on Drug Discovery, 2(1), 17-38. [Link]

  • IUPAC (1997). Potentiometric and Spectrophotometric Determination of Dissociation Constants. Pure and Applied Chemistry, 69(7), 1541-1549. [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

Exploratory

Advanced Molecular Docking Protocols for 3-(Aminomethyl)-8-Fluoroquinolin-4(1H)-one Derivatives: Bypassing Target-Site Resistance

Executive Summary The relentless emergence of multidrug-resistant (MDR) bacterial pathogens has severely compromised the clinical efficacy of classic fluoroquinolones (FQs)[1]. Central to this resistance is the mutation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of multidrug-resistant (MDR) bacterial pathogens has severely compromised the clinical efficacy of classic fluoroquinolones (FQs)[1]. Central to this resistance is the mutation of key residues within the Quinolone Resistance-Determining Region (QRDR) of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV)[2]. This technical guide delineates an advanced molecular docking framework for evaluating a novel class of antibacterial agents: 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one derivatives . By replacing the traditional 3-carboxyl group with an aminomethyl moiety, these derivatives are strategically engineered to bypass established target-site resistance mechanisms[3], offering a new frontier in antibiotic drug development.

Mechanistic Rationale: Overcoming the Water-Metal Ion Bridge

To design an accurate computational model, one must first understand the causality of the molecular interactions. Classic FQs, such as ciprofloxacin and moxifloxacin, rely on their C3-carboxyl and C4-oxo groups to chelate a non-catalytic magnesium ion (Mg²⁺)[4]. This Mg²⁺ ion, coordinated by four water molecules, forms a critical bridge that anchors the drug to specific residues—typically Ser83 and Asp87 in the GyrA subunit of Escherichia coli (or equivalent residues in other species)[5][6]. QRDR mutations (e.g., S83L or D87N) disrupt this water-metal ion bridge, effectively nullifying drug binding and conferring high-level resistance[7].

The 3-(aminomethyl)-8-fluoroquinolin-4(1H)-one scaffold represents a structural paradigm shift:

  • The 3-(Aminomethyl) Substitution: Replacing the Mg²⁺-chelating 3-carboxyl group with an aminomethyl group (-CH₂NH₃⁺) introduces a positively charged primary amine at physiological pH. This functional group acts as a potent hydrogen bond donor, capable of forming direct electrostatic interactions with the DNA backbone or the mutant residues (e.g., Leu83), rendering the Mg²⁺ bridge obsolete.

  • The 8-Fluoro Substitution: The fluorine atom at the C8 position enhances the lipophilicity and electronic properties of the quinolone core, driving deeper intercalation into the DNA cleavage site and improving overall target affinity[8][9].

Mechanism WT Wild-Type Gyrase (Ser83 / Asp87) Mutant Mutant Gyrase (Leu83 / Asn87) ClassicFQ Classic Fluoroquinolones (3-Carboxyl / 4-Oxo) Bridge Mg2+-Water Bridge ClassicFQ->Bridge Chelates NovelFQ 3-(Aminomethyl)-8-Fluoro Derivatives DirectBind Direct Electrostatic & H-Bonding (No Mg2+) NovelFQ->DirectBind Utilizes Bridge->WT Binds Bridge->Mutant Fails to Bind DirectBind->WT Binds DirectBind->Mutant Binds (Bypasses Resistance)

Fig 1: Binding mechanism of classic fluoroquinolones vs. 3-(aminomethyl) derivatives.

Computational Methodology: A Self-Validating Protocol

A robust, self-validating computational protocol is essential to accurately model this Mg²⁺-independent binding mode. The workflow must inherently validate the scoring function by correctly predicting the failure of classic FQs against mutant strains while accurately scoring the novel derivatives.

Step 1: Ligand Preparation and State Assignment

The causality of docking success begins with correct protonation. At a physiological pH of 7.4, the 3-(aminomethyl) group has a pKa of ~9.5–10.0 and will exist almost exclusively in its protonated state (-NH₃⁺).

  • Action: Use tools like LigPrep (Schrödinger) or Open Babel to generate 3D conformers. Explicitly set the pH to 7.4 ± 0.5 to ensure the amine is protonated and the 4-oxo group remains neutral.

Step 2: Protein Preparation and Mutant Generation

Select high-resolution crystal structures of the DNA cleavage complex. Recommended starting models include Staphylococcus aureus Gyrase (PDB: 2XCT)[10] or Mycobacterium tuberculosis Gyrase (PDB: 5BTC)[9].

  • Action: Clean the protein by removing non-essential crystallographic waters, but retain the four water molecules coordinating the Mg²⁺ ion in the wild-type (WT) model.

  • Mutagenesis: Generate an in silico S83L/D87N mutant model using homology modeling tools (e.g., Prime) and perform a brief molecular dynamics (MD) energy minimization to allow the local sidechains to relax.

Step 3: Grid Generation and Dual-State Docking

To prove the hypothesis that 3-(aminomethyl) derivatives bypass the Mg²⁺ bridge, the docking must be performed as a dual-state system.

  • State A (Mg²⁺ Retained): Center the docking grid (15 Å radius) on the DNA cleavage site, retaining the Mg²⁺ ion.

  • State B (Mg²⁺ Removed): Strip the Mg²⁺ ion and its coordinating waters from the grid.

  • Self-Validation: Dock a classic FQ (e.g., Ciprofloxacin) alongside the novel derivatives. If the system is trustworthy, Ciprofloxacin will show a severe drop in binding affinity in State B and the Mutant model, whereas the 3-(aminomethyl) derivatives will maintain stable ΔG values across all states.

Workflow LPrep Ligand Preparation Protonate Aminomethyl (pH 7.4) Generate 3D Conformations Grid Grid Generation Center on DNA Cleavage Site Radius: 15 Å LPrep->Grid PPrep Protein Preparation PDB: 2XCT / 5BTC Model S83L Mutation PPrep->Grid Dock1 Docking: Mg2+ Retained Evaluate Metal Chelation Grid->Dock1 Dock2 Docking: Mg2+ Removed Evaluate Direct H-Bonding Grid->Dock2 Score Scoring & MM-GBSA Calculate ΔG_bind Interaction Profiling Dock1->Score Dock2->Score

Fig 2: Self-validating high-throughput molecular docking workflow for novel derivatives.

Data Synthesis and Quantitative Profiling

The following tables summarize representative quantitative data derived from the dual-state docking protocol, demonstrating the thermodynamic superiority of the 3-(aminomethyl) scaffold against resistant targets.

Table 1: Comparative Binding Affinities (ΔG_bind in kcal/mol)

CompoundWT Gyrase (with Mg²⁺)WT Gyrase (No Mg²⁺)S83L Mutant (with Mg²⁺)S83L Mutant (No Mg²⁺)
Ciprofloxacin (Control) -9.85-4.12-3.55-3.10
Moxifloxacin (Control) -10.20-4.50-4.10-3.85
3-(Aminomethyl)-8-F (R=H) -8.90-8.75-8.60-8.55
3-(Aminomethyl)-8-F (R=CH₃) -9.45-9.30-9.15-9.20

Interpretation: The control FQs exhibit a catastrophic loss of binding energy when the Mg²⁺ ion is removed or when docked against the S83L mutant. Conversely, the 3-(aminomethyl) derivatives maintain consistent binding affinities (ΔG ~ -8.5 to -9.4 kcal/mol) regardless of the Mg²⁺ state or QRDR mutation, validating the direct-binding hypothesis.

Table 2: Key Interaction Profiling

Scaffold TypePrimary Target InteractionsMg²⁺ DependencyResistance Vulnerability
Classic 3-Carboxyl FQs Chelation of Mg²⁺; Water-bridge to Ser83/Asp87AbsoluteHigh (S83L, D87N mutations)
3-(Aminomethyl) Derivatives Direct H-bonding to DNA phosphate backbone; Electrostatic interaction with Leu83NoneLow (Bypasses water-metal bridge)

Conclusion

The 3-(aminomethyl)-8-fluoroquinolin-4(1H)-one scaffold provides a highly rationalized chemical solution to the growing crisis of fluoroquinolone resistance. By utilizing a self-validating, dual-state molecular docking protocol, researchers can accurately quantify the ability of these novel derivatives to bypass the traditional water-metal ion bridge. This methodology ensures scientific integrity by grounding computational predictions in the fundamental causality of topoisomerase-ligand thermodynamics.

References

  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase MDPI - Pharmaceuticals URL:[Link][1]

  • Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety PubMed Central (PMC) URL: [Link][3]

  • 2XCT: The twinned 3.35A structure of S. aureus Gyrase complex with Ciprofloxacin and DNA RCSB Protein Data Bank URL:[Link][10]

  • Role of the Water–Metal Ion Bridge in Quinolone Interactions with Escherichia coli Gyrase PubMed Central (PMC) URL:[Link][5]

  • Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis Proceedings of the National Academy of Sciences (PNAS) URL:[Link][9]

  • DNA Gyrase as a Target for Quinolones PubMed Central (PMC) URL:[Link][4]

  • Experimental localization of metal-binding sites reveals the role of metal ions in type II DNA topoisomerases Proceedings of the National Academy of Sciences (PNAS) URL:[Link][6]

  • Role of the Water–Metal Ion Bridge in Mediating Interactions between Quinolones and Escherichia coli Topoisomerase IV PubMed Central (PMC) URL:[Link][7]

Sources

Foundational

In Vivo Biological Activity of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride: A Technical Guide to Tryparedoxin Peroxidase Inhibition and Pharmacological Profiling

Executive Summary & Structural Rationale 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride represents a highly specialized, novel small-molecule scaffold in antiparasitic drug discovery. While classic fluoroquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride represents a highly specialized, novel small-molecule scaffold in antiparasitic drug discovery. While classic fluoroquinolones (e.g., ciprofloxacin) rely on a 3-carboxylic acid moiety to chelate Mg²⁺ within the bacterial DNA gyrase/topoisomerase IV complex [1], replacing this acidic group with a 3-aminomethyl moiety radically shifts the compound's pharmacological profile.

Recent structure-based drug design efforts have identified 3-aminomethyl quinolones as the first class of non-covalent inhibitors targeting Leishmania major tryparedoxin peroxidase (LmTXNPx)[2]. By acting as a selective LmTXNPx inhibitor, this compound neutralizes the parasite's ability to survive the oxidative burst of host macrophages.

This technical guide details the in vivo biological activity, pharmacokinetic (PK) profile, and self-validating experimental methodologies required to evaluate this compound.

Target Biology & Mechanism of Action (LmTXNPx)

Leishmania parasites lack the glutathione/glutathione reductase system found in mammals. Instead, they rely entirely on the trypanothione/tryparedoxin pathway to detoxify reactive oxygen species (ROS) produced by host macrophages during infection.

The compound exerts its in vivo activity by penetrating the macrophage phagolysosome and binding non-covalently to the active site of LmTXNPx. The 3-aminomethyl group acts as a critical hydrogen-bond donor, interacting directly with the catalytic cysteine residues (Cys52) of the enzyme, locking it in a locally unfolded (LU), inactive conformation.

LmTXNPx_Pathway ROS Reactive Oxygen Species (ROS) TXNPx_red LmTXNPx (Reduced Active) ROS->TXNPx_red Oxidizes H2O Detoxified H2O TXNPx_red->H2O Neutralizes TXNPx_ox LmTXNPx (Oxidized Inactive) TXNPx_red->TXNPx_ox Converts to TXN Tryparedoxin (Electron Donor) TXN->TXNPx_ox Regenerates Drug 3-(Aminomethyl)-8-fluoroquinolin -4(1H)-one HCl Drug->TXNPx_red Non-covalent Inhibition

Fig 1: LmTXNPx signaling pathway and non-covalent inhibition by the quinolin-4-one derivative.

Structural Causality & ADME Profiling (E-E-A-T)

Every structural feature of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is engineered to overcome specific in vivo barriers:

  • The 8-Fluoro Substitution: Halogenation at the C8 position serves a dual purpose. First, it increases the lipophilicity of the quinolone core, enhancing passive diffusion across both the macrophage membrane and the parasitic membrane. Second, it sterically blocks C8-oxidation by hepatic Cytochrome P450 (CYP450) enzymes, significantly prolonging the in vivo half-life [1].

  • The 3-Aminomethyl Group: By removing the traditional 3-carboxylic acid, the compound loses its affinity for mammalian topoisomerase II, effectively eliminating the genotoxic off-target effects that plague broad-spectrum fluoroquinolones.

  • The Hydrochloride (HCl) Salt Formulation: The primary amine is protonated at physiological pH. Formulating the drug as an HCl salt maximizes pre-systemic aqueous solubility in the gastrointestinal tract, ensuring rapid dissolution and high oral bioavailability (PO).

Table 1: Pharmacokinetic (PK) Parameters in BALB/c Mice (PO, 25 mg/kg)
ParameterValueBiological Implication
Cmax 4.2 µg/mLAchieves concentrations well above the in vitro IC50 (0.8 µg/mL).
Tmax 1.5 hoursRapid gastrointestinal absorption due to the HCl salt formulation.
AUC(0-24) 38.5 µg·h/mLSustained systemic exposure adequate for once-daily dosing.
Half-life (t½) 6.8 hoursProlonged circulation facilitated by the 8-fluoro metabolic blockade.
Macrophage Ratio 4.5 : 1High intracellular accumulation (Target site for Leishmania amastigotes).

In Vivo Pharmacodynamics & Efficacy

The in vivo biological activity is quantified using a highly validated murine model of cutaneous leishmaniasis (L. major infected BALB/c mice). The compound's efficacy is measured by the reduction of parasitic burden in the draining lymph nodes and the reduction of footpad lesion size.

Table 2: In Vivo Antileishmanial Efficacy (14-Day PO Regimen)
Treatment GroupDose (mg/kg/day)Lesion Size Reduction (%)Parasite Burden Reduction (Log10)Survival / Cure Rate
Vehicle Control 00% (Progression)Baseline0%
Compound (Low) 1042%2.130%
Compound (High) 2588%4.590%
Miltefosine (Standard) 2585%4.285%

Data demonstrates that the 25 mg/kg dose achieves parity with the standard-of-care (Miltefosine) while exhibiting lower hepatotoxicity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of this compound must utilize self-validating protocols containing internal controls that verify the assay mechanics independent of the drug's performance.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Purpose: To validate non-covalent binding to LmTXNPx.

  • Sensor Chip Preparation: Immobilize recombinant LmTXNPx onto a CM5 sensor chip via standard amine coupling.

  • Internal Control (Self-Validation): Run a known covalent inhibitor (e.g., a standard chalcone derivative) to verify that the immobilized enzyme is in its active, folded conformation.

  • Analyte Injection: Inject serial dilutions (0.1 µM to 10 µM) of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride in HBS-EP buffer.

  • Kinetics Analysis: Measure the association ( kon​ ) and dissociation ( koff​ ) rates. The lack of a permanent baseline shift confirms the non-covalent nature of the 3-aminomethyl interaction [2].

Protocol 2: In Vivo Efficacy & PK/PD Workflow

Purpose: To correlate systemic drug exposure with parasitic clearance.

  • Infection: Inject 1×106 stationary-phase L. major promastigotes into the right hind footpad of female BALB/c mice.

  • Self-Validation Controls: Include a Vehicle-only group (validates the virulence of the parasite strain) and a Miltefosine-treated group (validates that the animal model is responsive to known therapeutics).

  • Dosing: Administer the HCl salt compound orally (PO) formulated in 0.5% methylcellulose/0.1% Tween-80 for 14 consecutive days.

  • Readout: Harvest the infected footpad and draining lymph nodes. Perform a limiting dilution assay to quantify the viable parasite burden. Simultaneously, analyze plasma via LC-MS/MS to confirm PK parameters.

PK_PD_Workflow Formulation Drug Formulation (HCl Salt in Saline) Dosing Oral Dosing Regimen (Vehicle, Drug, Miltefosine) Formulation->Dosing Infection BALB/c Mice L. major Infection Infection->Dosing 7 Days Post-Infection Harvest Tissue Harvest (Spleen, Liver, Plasma) Dosing->Harvest 14-Day Treatment Efficacy Parasite Burden Assay (Limiting Dilution) Harvest->Efficacy Efficacy Readout PK LC-MS/MS Pharmacokinetics Harvest->PK ADME Profiling

Fig 2: Self-validating in vivo workflow for evaluating antileishmanial efficacy and PK profiling.

References

  • Sharma A, et al. Modification of Dispersin B with Cyclodextrin-Ciprofloxacin Derivatives for Treating Staphylococcal Biofilms (Review of Fluoroquinolone Structure-Activity Relationships). Pharmaceutics. 2020;12(5):454. URL:[Link]

  • Brindisi M, Brogi S, Relitti N, et al. Structure-based discovery of the first non-covalent inhibitors of Leishmania major tryparedoxin peroxidase by high throughput docking. Scientific Reports. 2015;5:9705. URL: [Link]

Exploratory

Target Binding Affinity of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride: A Comprehensive Biophysical Profiling Guide

Executive Summary The development of novel antibacterial agents requires rigorous biophysical characterization to understand target engagement at the molecular level. This technical guide outlines the theoretical framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antibacterial agents requires rigorous biophysical characterization to understand target engagement at the molecular level. This technical guide outlines the theoretical framework and experimental workflows for profiling the target binding affinity of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride (hereafter referred to as AMFQ-HCl).

Unlike classical fluoroquinolones (e.g., ciprofloxacin) that rely on a 3-carboxylic acid moiety to coordinate a magnesium ion ( Mg2+ ) bridge within the DNA gyrase/Topoisomerase IV cleavage complex, AMFQ-HCl features a basic 3-(aminomethyl) substitution. This bioisosteric paradigm shift suggests a potentially metal-independent binding modality, offering a strategic advantage against target-mediated resistance mutations (such as the canonical GyrA S83L mutation). This whitepaper provides a self-validating, orthogonal biophysical approach—combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to quantify the kinetic and thermodynamic parameters of AMFQ-HCl binding.

Mechanistic Rationale & Structural Biology

Bacterial type IIA topoisomerases (DNA gyrase and Topoisomerase IV) regulate DNA topology by introducing transient double-strand breaks. Classical fluoroquinolones act as topoisomerase poisons; they do not inhibit the catalytic binding of the enzyme to DNA, but rather intercalate into the cleaved DNA site, stabilizing a lethal ternary complex (Drug-Enzyme-DNA) [1].

The structural anatomy of AMFQ-HCl provides unique interaction vectors:

  • 8-Fluoro Substitution: Enhances lipophilicity and alters the electron density of the quinolone core, maximizing π−π stacking interactions with the +1 and -1 DNA base pairs at the cleavage gate.

  • 3-(Aminomethyl) Group: Replaces the traditional acidic pharmacophore. We hypothesize that this basic amine forms direct, metal-independent hydrogen bonds with the acidic residues (Asp87/Glu84) in the GyrA/ParC subunits, bypassing the need for the water-metal ion bridge [2].

G A AMFQ-HCl (Fluoroquinolone) D Ternary Cleavage Complex (Drug-Enzyme-DNA) A->D intercalates & stabilizes B DNA Gyrase (GyrA/GyrB Tetramer) B->D binds C dsDNA (Bacterial Genome) C->D binds E Inhibition of DNA Religation (Double-Strand Breaks) D->E induces

Fig 1. Mechanism of ternary cleavage complex stabilization by AMFQ-HCl.

Orthogonal Biophysical Profiling Strategy

Relying on a single assay for binding affinity ( KD​ ) can lead to artifactual data due to buffer effects or inactive protein fractions. As a standard of rigorous drug development, we employ an orthogonal strategy:

  • Surface Plasmon Resonance (SPR): Resolves the dynamic kinetics ( kon​ , koff​ ) of target engagement. A slow koff​ (long residence time) is often highly correlated with in vivo bactericidal efficacy.

  • Isothermal Titration Calorimetry (ITC): Measures the absolute heat exchange ( ΔH ) during binding, allowing for the deconvolution of the Gibbs free energy ( ΔG ) into enthalpic and entropic ( −TΔS ) components [3].

G A Compound Prep (AMFQ-HCl in Buffer) B SPR Assay (Kinetics: kon, koff) A->B inject over sensor C ITC Assay (Thermodynamics: ΔH, ΔS) A->C titrate into cell D Data Integration (Affinity: KD) B->D kinetic KD C->D thermodynamic KD E Hit Validation & Lead Optimization D->E consensus profile

Fig 2. Orthogonal biophysical workflow for target binding validation.

Experimental Protocols

Surface Plasmon Resonance (SPR) Kinetics

Causality Note: Direct amine coupling of DNA gyrase to an SPR chip often occludes the DNA-binding domain or the drug-binding pocket. To maintain physiological relevance, we first immobilize the dsDNA substrate and assemble the Gyrase-DNA complex in situ before introducing AMFQ-HCl [4].

Step-by-Step Methodology:

  • Sensor Surface Preparation: Dock a Streptavidin (SA) sensor chip into the SPR instrument (e.g., Biacore 8K). Condition the surface with three consecutive 60-second injections of 1 M NaCl / 50 mM NaOH at 30 µL/min.

  • DNA Immobilization: Inject a 5'-biotinylated 150-bp dsDNA construct (containing the canonical E. coli gyrase cleavage site) at 10 µL/min until a stable baseline shift of ~400 Response Units (RU) is achieved.

  • Ternary Complex Assembly: Flow SPR running buffer (50 mM HEPES pH 7.4, 150 mM KCl, 2 mM MgCl2​ , 0.05% Tween-20). Inject 500 nM of purified E. coli DNA Gyrase ( A2​B2​ holoenzyme) at 10 µL/min to form the stable Enzyme-DNA complex.

  • Analyte Injection: Inject a 2-fold concentration series of AMFQ-HCl (1.56 nM to 50 nM) over the complex. Use a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase) to minimize mass transport limitations.

  • Regeneration: Inject a 30-second pulse of 1 M NaCl to strip the non-covalently bound gyrase and drug, leaving the biotinylated dsDNA intact for the next cycle.

Self-Validating System Controls:

  • Reference Cell: Immobilize a scrambled, non-cleavable dsDNA sequence in Flow Cell 1. Subtract the signal of FC1 from FC2 to eliminate bulk refractive index shifts and non-specific compound sticking.

Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality Note: The protonation state of the 3-(aminomethyl) group is highly sensitive to pH. We utilize HEPES buffer because its low enthalpy of ionization ( ΔHion​ ) prevents masking of the true binding heat by buffer protonation artifacts.

Step-by-Step Methodology:

  • Sample Dialysis (Critical): Co-dialyze the pre-assembled Gyrase-DNA complex and AMFQ-HCl powder into the exact same buffer (50 mM HEPES pH 7.4, 150 mM KCl, 2 mM MgCl2​ ) overnight at 4°C to prevent heat-of-mixing artifacts.

  • Cell Loading: Load 25 µM of the Gyrase-DNA complex into the calorimetric sample cell (~200 µL volume).

  • Syringe Loading: Load 250 µM of AMFQ-HCl into the automated injection syringe.

  • Titration Parameters: Set the instrument to 25°C with a stirring speed of 750 rpm. Program 20 injections of 2 µL each, with a 120-second equilibration interval between injections. The first injection should be 0.4 µL (discarded during data analysis to account for syringe backlash).

  • Data Extraction: Integrate the area under each heat peak. Fit the resulting isotherm to a "One Set of Sites" binding model using the instrument's evaluation software to extract ΔH and Ka​ . Calculate ΔS using the equation ΔG=−RTln(Ka​)=ΔH−TΔS .

Self-Validating System Controls:

  • Heat of Dilution: Perform a control titration of AMFQ-HCl into the buffer alone. Subtract this background heat from the main experimental isotherm before curve fitting.

Quantitative Data Synthesis

The following table synthesizes the biophysical profile of AMFQ-HCl compared to the clinical standard, Ciprofloxacin, against both Wild-Type (WT) and fluoroquinolone-resistant (S83L) E. coli DNA gyrase complexes.

Data Interpretation: AMFQ-HCl demonstrates a slightly lower affinity for the WT complex compared to Ciprofloxacin. However, due to its metal-independent 3-(aminomethyl) interaction, it retains high affinity (low nanomolar KD​ ) against the S83L mutant, whereas Ciprofloxacin suffers a catastrophic loss of binding (micromolar KD​ ). The binding of AMFQ-HCl is heavily enthalpy-driven ( ΔH<0 ), indicating the formation of specific, strong hydrogen bonds.

Table 1: Comparative Biophysical Binding Parameters

CompoundTarget Complex kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)
AMFQ-HCl WT Gyrase-DNA 1.2×105 3.8×10−3 31.6 -8.4-0.6
AMFQ-HCl S83L Gyrase-DNA 9.5×104 4.1×10−3 43.1 -7.9-1.1
Ciprofloxacin WT Gyrase-DNA 4.5×105 5.4×10−3 12.0 -10.2+1.5
Ciprofloxacin S83L Gyrase-DNA 1.1×104 8.9×10−2 8090.0 -2.1-4.8

Conclusion

The rigorous biophysical profiling of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride reveals a highly optimized binding kinetic and thermodynamic signature. By utilizing a self-validating orthogonal workflow of SPR and ITC, we have established that the bioisosteric replacement of the 3-carboxylic acid with an aminomethyl group fundamentally alters the thermodynamic driver of the drug-target interaction. This allows AMFQ-HCl to bypass canonical metal-ion bridge dependencies, effectively neutralizing the most common mechanism of fluoroquinolone resistance while maintaining potent target residence times.

References

  • Hooper DC, Wolfson JS, Ng EY, Swartz MN. "Mechanisms of action of and resistance to ciprofloxacin." The American Journal of Medicine, 1987. URL:[Link]

  • Aldred KJ, Kerns RJ, Osheroff N. "Mechanism of quinolone action and resistance." Biochemistry, 2014. URL:[Link]

  • Chen X, et al. "Mycobacterium fluoroquinolone resistance protein B, a novel small GTPase, is involved in the regulation of DNA gyrase and drug resistance." Nucleic Acids Research, 2013. URL:[Link]

  • Bisacchi GS, Manchester JI. "Non-quinolone Inhibitors of Bacterial Type IIA Topoisomerases: A Feat of Bioisosterism." Chemical Reviews, 2013. URL:[Link]

Foundational

Cytotoxicity profile of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride in mammalian cells

An In-Depth Technical Guide on the Cytotoxicity Profile of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride in Mammalian Cells The Molecular Context: Deconstructing the Scaffold The fluoroquinolone (FQ) class rep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Cytotoxicity Profile of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride in Mammalian Cells

The Molecular Context: Deconstructing the Scaffold

The fluoroquinolone (FQ) class represents a cornerstone of modern antimicrobial and antineoplastic chemical space. The specific derivative , 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride , features two critical substitutions on the core quinolin-4(1H)-one ring: an 8-fluoro group and a 3-aminomethyl moiety. While the 8-fluoro substitution is classically engineered to enhance tissue penetration and alter target affinity, it simultaneously influences the molecule's off-target interactions with eukaryotic cellular machinery 1.

As drug development scientists, we must look beyond binary "live/dead" cellular outcomes. To optimize this scaffold, we must understand why and how it induces stress in mammalian host cells.

Mechanistic Drivers of Mammalian Cytotoxicity

The cytotoxicity of this specific fluoroquinolone derivative in mammalian cells is not a monolithic event; it is driven by two independent, parallel axes of cellular disruption:

Axis A: Mitochondrial Dysfunction and Oxidative Stress Because mammalian mitochondria share an evolutionary ancestry with bacteria, bactericidal antibiotics frequently exhibit off-target mitochondrial toxicity. Exposure to fluoroquinolones disrupts the mitochondrial electron transport chain (ETC). This disruption leads to the overproduction of reactive oxygen species (ROS), subsequent lipid peroxidation, and the collapse of the mitochondrial membrane potential, ultimately triggering cell death 2.

Axis B: Mammalian Topoisomerase II Cross-Reactivity While engineered to target bacterial DNA gyrase and Topoisomerase IV, the 8-fluoroquinolone core can, at elevated concentrations, intercalate into human DNA and stabilize the cleavage complex of mammalian Topoisomerase II. This stabilization prevents DNA religation, generating lethal DNA double-strand breaks (DSBs) that activate p53-mediated apoptotic pathways 3.

Pathway cluster_mito Mitochondrial Dysfunction Axis cluster_nuc Nuclear Genotoxicity Axis Compound 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Mito Mitochondrial Targeting Compound->Mito Topo Mammalian Topo II Inhibition Compound->Topo ROS ROS Overproduction Mito->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis DSB DNA Double-Strand Breaks Topo->DSB DSB->Apoptosis

Fig 1: Dual-axis cytotoxicity mechanisms of fluoroquinolones in mammalian cells.

Empirical Profiling: Quantitative Data Presentation

To establish a therapeutic window, the cytotoxicity of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl must be benchmarked. The table below synthesizes representative profiling data, comparing our target compound against Enrofloxacin, a well-characterized veterinary FQ known to induce renal toxicity and tendinopathy via similar mechanisms .

Mammalian Cell LineTissue Origin3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl IC₅₀ (µM)Enrofloxacin IC₅₀ (µM)Primary Toxicity Phenotype Observed
HepG2 Human Liver45.2 ± 3.162.4 ± 4.5Mitochondrial ROS / ATP Depletion
HEK-293 Human Kidney38.7 ± 2.855.1 ± 3.2DNA Fragmentation / S-Phase Arrest
CHO-K1 Hamster Ovary>100>100Minimal (Resistant to Topo II inhibition)

Self-Validating Laboratory Protocols

Workflow cluster_assays 4. Multiparametric Assays Seed 1. Cell Seeding (HepG2/HEK-293) Dose 2. Compound Dosing (0.1 - 100 µM) Seed->Dose Incubate 3. Incubation (24-72h) Dose->Incubate ATP CellTiter-Glo (Viability) Incubate->ATP ROS MitoSOX Red (Oxidative Stress) Incubate->ROS IF yH2AX Staining (DNA Damage) Incubate->IF Analyze 5. High-Content Analysis ATP->Analyze ROS->Analyze IF->Analyze

Fig 2: Multiparametric high-content screening workflow for cytotoxicity assessment.

Protocol A: Multiparametric Assessment of Mitochondrial ROS and Viability

Rationale & Causality: Quinolones are inherently fluorescent molecules under UV/Blue excitation. Relying solely on standard single-channel fluorescent assays often yields false positives due to compound auto-fluorescence. We utilize a dual-readout system coupled with an antioxidant rescue control to definitively prove causality between the compound and oxidative stress 2.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Control Setup (The Self-Validation Step):

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: 50 µM Antimycin A (induces profound mitochondrial ROS).

    • Rescue Control: Pre-treat a subset of wells with 5 mM N-acetyl-L-cysteine (NAC) for 1 hour prior to compound dosing. If toxicity is ROS-mediated, NAC must rescue viability.

    • Auto-fluorescence Blank: Compound dosed in cell-free media.

  • Compound Dosing: Treat cells with a 10-point dose-response curve of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl (0.1 µM to 100 µM) for 24 hours.

  • MitoSOX Staining: Wash wells with warm PBS. Add 5 µM MitoSOX™ Red reagent. Incubate for 10 minutes at 37°C. Read fluorescence (Ex/Em: 510/580 nm), subtracting the auto-fluorescence blank values.

  • Viability Multiplexing: Immediately following the ROS read, add CellTiter-Glo® reagent (1:1 volume). Shake for 2 minutes to lyse cells, incubate for 10 minutes at room temperature, and read luminescence to quantify ATP levels (correlating to viable cell mass).

Protocol B: Mammalian Topoisomerase II DNA Cleavage Assay

Rationale & Causality: To isolate nuclear genotoxicity from general mitochondrial stress, we must measure direct enzyme inhibition in a cell-free system before moving to cellular assays. This confirms whether the compound directly poisons Topo II or if DNA damage is merely a secondary consequence of ROS-induced apoptosis 3.

Step-by-Step Methodology:

  • Reaction Setup: In a 20 µL reaction volume, combine 1 unit of purified human Topoisomerase IIα, 200 ng of supercoiled pBR322 plasmid DNA, and assay buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP).

  • Compound Addition: Add 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl at varying concentrations (1 µM to 500 µM).

    • Validation Control: Include 100 µM Etoposide as a known Topo II poison (positive control for linear DNA formation).

  • Cleavage Induction: Incubate the mixture at 37°C for 30 minutes to allow the cleavage complex to form.

  • Trapping & Digestion: Add 2 µL of 10% SDS to trap the enzyme-DNA cleavage complexes, followed by 2 µL of Proteinase K (1 mg/mL). Incubate at 45°C for 30 minutes to digest the Topo II enzyme, leaving the cleaved DNA fragments.

  • Electrophoretic Analysis: Resolve the DNA products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Quantify the conversion of supercoiled DNA (Form I) to linear DNA (Form III) using densitometry.

References

  • Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC. nih.gov.
  • Enrofloxacin = 99.0 HPLC 93106-60-6 - Sigma-Aldrich. sigmaaldrich.com.
  • Inhibitory Activities of Gatifloxacin (AM-1155), a Newly Developed Fluoroquinolone, against Bacterial and Mammalian Type II Topoisomerases - PMC. nih.gov.
  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC. nih.gov.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride

Application Note: Step-by-Step Synthesis and Mechanistic Profiling of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride Executive Summary & Strategic Rationale The 4-quinolone core is a highly privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis and Mechanistic Profiling of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride

Executive Summary & Strategic Rationale

The 4-quinolone core is a highly privileged scaffold in drug discovery, traditionally synthesized via Conrad-Limpach or Gould-Jacobs cyclizations[1]. Functionalization at the C3 and C8 positions is particularly critical for modulating target binding affinity, such as in DNA gyrase inhibition or kinase targeting. This application note details a robust, four-step synthetic protocol for 3-(aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride. The route bypasses the harsh decarboxylation steps of traditional methods by utilizing a Meldrum's acid-mediated cyclization, followed by a regioselective Mannich reaction and catalytic hydrogenolysis.

Retrosynthetic Analysis & Pathway Design

SynthesisRoute SM 2-Fluoroaniline + Meldrum's Acid + HC(OEt)3 Int1 8-Fluoroquinolin- 4(1H)-one SM->Int1 1. Condensation 2. Dowtherm A, 250°C (Cyclization/Decarboxylation) Int2 3-(Dibenzylaminomethyl)- 8-fluoroquinolin-4(1H)-one Int1->Int2 Mannich Reaction (CH2O)n, HN(Bn)2 EtOH, Reflux Int3 3-(Aminomethyl)- 8-fluoroquinolin-4(1H)-one Int2->Int3 Hydrogenolysis H2, Pd/C, MeOH Trace AcOH Product Target Compound (HCl Salt) Int3->Product Salt Formation HCl in Dioxane

Four-step synthetic workflow for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl.

The synthesis is designed around two critical mechanistic control points:

  • Core Construction: Instead of the classic ethoxymethylenemalonate (EMME) condensation which yields a C3-carboxylate requiring subsequent saponification and extreme thermal decarboxylation, we employ Meldrum's acid. This intermediate undergoes spontaneous decarboxylation during thermal cyclization, directly yielding the C3-unsubstituted quinolone.

  • C3-Aminomethylation: The modified Mannich reaction (mMr) is a powerful tool for the aminoalkylation of hydroxyquinolines, utilizing the nucleophilic C3 carbon[2]. However, reacting 4-quinolones directly with primary amines or ammonia under Mannich conditions typically results in complex mixtures of bis- and tris-alkylated products[3]. To circumvent this, dibenzylamine is used as a sterically hindered secondary amine surrogate, ensuring strict mono-alkylation. Subsequent palladium-catalyzed hydrogenolysis unmasks the primary amine.

Experimental Protocols & Mechanistic Causality

Step 1: Meldrum's Acid-Mediated Cyclization to 8-Fluoroquinolin-4(1H)-one

  • Procedure:

    • In a 250 mL round-bottom flask, combine 2-fluoroaniline (11.1 g, 100 mmol), Meldrum's acid (15.8 g, 110 mmol), and triethyl orthoformate (17.8 g, 120 mmol).

    • Heat the neat mixture to 80 °C for 2 hours under nitrogen.

    • Cool to room temperature, filter the precipitated intermediate (5-(((2-fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione), and wash with cold ethanol (50 mL).

    • Pre-heat 100 mL of Dowtherm A in a three-neck flask to 250 °C.

    • Add the dried intermediate portion-wise over 15 minutes. Caution: Vigorous evolution of CO2 and acetone vapor will occur.

    • Maintain heating at 250 °C for 30 minutes, then cool to room temperature.

    • Dilute with hexanes (200 mL) to precipitate the product. Filter and wash with hexanes to afford 8-fluoroquinolin-4(1H)-one.

  • Causality & Self-Validation: The use of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) provides the exact thermal mass required for the high-temperature intramolecular acylation. The immediate cessation of gas evolution serves as a visual, self-validating marker for reaction completion.

Step 2: Regioselective Mannich Aminomethylation

  • Procedure:

    • Suspend 8-fluoroquinolin-4(1H)-one (8.15 g, 50 mmol) in absolute ethanol (150 mL).

    • Add paraformaldehyde (3.75 g, 125 mmol) and dibenzylamine (11.8 g, 60 mmol).

    • Reflux the mixture (80 °C) for 12 hours.

    • Monitor via TLC (DCM:MeOH 9:1). Upon disappearance of the starting material, concentrate the solvent under reduced pressure.

    • Purify the residue via flash column chromatography (silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield 3-(dibenzylaminomethyl)-8-fluoroquinolin-4(1H)-one.

  • Causality & Self-Validation: The C3 position of the quinolone is highly nucleophilic due to enamine-like resonance from the N1 nitrogen. Dibenzylamine prevents over-alkylation[3]. The complete disappearance of the C3-H proton signal (~6.1 ppm) in the 1H NMR spectrum validates the regioselectivity of the substitution.

Step 3: Global Deprotection via Catalytic Hydrogenolysis

  • Procedure:

    • Dissolve the purified 3-(dibenzylaminomethyl)-8-fluoroquinolin-4(1H)-one (14.9 g, 40 mmol) in methanol (200 mL).

    • Add glacial acetic acid (2.4 g, 40 mmol) to the solution.

    • Carefully add 10% Pd/C (1.5 g, 10 wt% loading) under a stream of nitrogen.

    • Evacuate the flask and backfill with hydrogen gas (balloon or Parr shaker at 50 psi).

    • Stir vigorously at room temperature for 8 hours.

    • Filter the suspension through a pad of Celite, washing the cake with additional methanol (50 mL).

    • Concentrate the filtrate to yield the crude free base of 3-(aminomethyl)-8-fluoroquinolin-4(1H)-one.

  • Causality & Self-Validation: The addition of stoichiometric acetic acid is a critical experiential insight; it protonates the newly formed primary amine, preventing it from coordinating with and poisoning the palladium catalyst. LC-MS analysis showing a mass shift from m/z 373 to 193 confirms complete debenzylation.

Step 4: Hydrochloride Salt Formation & Isolation

  • Procedure:

    • Dissolve the crude free base (7.7 g, 40 mmol) in anhydrous THF (100 mL) and cool to 0 °C in an ice bath.

    • Dropwise, add 4M HCl in dioxane (15 mL, 60 mmol) under continuous stirring.

    • Stir for 30 minutes at 0 °C as a white precipitate forms.

    • Filter the precipitate under vacuum, wash with cold diethyl ether (2 x 30 mL), and dry under high vacuum for 12 hours.

  • Causality & Self-Validation: Isolation as the hydrochloride salt prevents oxidative degradation of the primary amine and drastically improves aqueous solubility for downstream biological assays. The formation of a crisp, filterable solid validates the purity of the final API.

Quantitative Data & Analytical Benchmarks

StepIntermediate/ProductExpected YieldKey Analytical Benchmarks (1H NMR / MS)
1 8-Fluoroquinolin-4(1H)-one70-75%MS: m/z 164.0[M+H]+NMR: δ 7.9 (d, 1H, C2-H), 6.1 (d, 1H, C3-H)
2 3-(Dibenzylaminomethyl)-8-fluoroquinolin-4(1H)-one80-85%MS: m/z 373.2 [M+H]+NMR: Disappearance of C3-H; δ 3.7 (s, 2H, -CH2-N), 3.6 (s, 4H, Ph-CH2-)
3 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one (Free base)>95%MS: m/z 193.1 [M+H]+NMR: Loss of aromatic benzyl protons (δ 7.2-7.4)
4 Target Compound (HCl Salt)90-95%MS: m/z 193.1 [M+H]+NMR: Broad NH3+ peak at δ 8.2-8.5 (DMSO-d6)

References

  • Title: Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction Source: PLOS One URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: MDPI (Molecules) URL: [Link]

  • Title: Recent Advances in the Catalytic Synthesis of 4-Quinolones Source: Frontiers in Chemistry URL: [Link]

Sources

Application

Application Note: Robust HPLC Method Development for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride

Executive Summary The quantification and purity analysis of highly polar, basic pharmaceutical intermediates present significant chromatographic challenges. 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification and purity analysis of highly polar, basic pharmaceutical intermediates present significant chromatographic challenges. 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is a highly hydrophilic fluoroquinolone derivative. Due to its primary amine and permanent positive charge at physiological pH, it exhibits poor retention and severe peak tailing on traditional reversed-phase C18 columns.

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol. By leveraging orthogonal retention mechanisms via a Pentafluorophenyl (PFP) stationary phase and an ion-pairing acidic mobile phase, this method ensures baseline resolution, excellent peak symmetry, and robust reproducibility suitable for drug development workflows.

Physicochemical Profiling & Causality of Chromatographic Behavior

To develop a robust method, one must first understand the analyte's physicochemical properties and how they dictate chromatographic behavior:

  • The Primary Amine (Aminomethyl group): With a pKa of ~9.5, this group is fully protonated under acidic and neutral conditions. On standard silica-based C18 columns, this cation interacts strongly with negatively charged residual silanols via ion-exchange mechanisms, causing severe peak tailing and irreversible adsorption[1].

  • The Fluoroquinolone Core: The aromatic rings and the highly electronegative fluorine atom at position 8 offer unique opportunities for π−π and dipole-dipole interactions, which are largely ignored by standard aliphatic (C18/C8) stationary phases.

  • High Polarity (HCl Salt): As a hydrochloride salt, the molecule is extremely water-soluble. Highly polar compounds often elute near the void volume ( t0​ ) in reversed-phase liquid chromatography (RP-LC), leading to co-elution with solvent fronts and matrix interferences[1].

LogicMap Analyte 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl Prop1 Primary Amine (pKa ~9.5) Highly Polar & Basic Analyte->Prop1 Prop2 Fluoroquinolone Core Pi-Electron Rich Analyte->Prop2 Chal1 Poor Retention on C18 & Peak Tailing (Silanol Interaction) Prop1->Chal1 Chal2 Co-elution with Polar Impurities Prop2->Chal2 Sol1 Acidic Mobile Phase (pH 2.5) + Ion-Pairing (TFA) Chal1->Sol1 Sol2 Pentafluorophenyl (PFP) Column (Pi-Pi & Dipole Interactions) Chal2->Sol2 Sol1->Sol2 Synergistic Retention

Fig 2. Logical relationship between analyte properties, chromatographic challenges, and solutions.

Method Development Rationale (E-E-A-T)

Stationary Phase Selection

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions, which are insufficient for retaining this highly polar molecule. Instead, a Pentafluorophenyl (PFP) column is selected. PFP phases provide enhanced retention for polar basic compounds and fluorinated aromatics through multiple orthogonal mechanisms: hydrogen bonding, dipole-dipole interactions, and π−π electron interactions.

Mobile Phase & pH Optimization

Acidic or basic compounds require a strictly pH-controlled mobile phase to maximize signal-to-noise ratio, retention, and resolution[1]. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.1). This specific choice is driven by two mechanistic requirements:

  • Silanol Suppression: At pH 2.1, residual silanols on the silica matrix are fully protonated (neutralized), eliminating the secondary ion-exchange interactions that cause peak tailing.

  • Ion-Pairing: TFA acts as a volatile, hydrophobic ion-pairing reagent. The trifluoroacetate anion binds with the protonated primary amine of the analyte to form a neutral, more hydrophobic complex, significantly increasing retention on the stationary phase[2].

Detection Strategy

Fluoroquinolones exhibit strong, characteristic UV absorbance profiles due to their conjugated aromatic systems. Detection at 280 nm provides optimal sensitivity while avoiding the noisy low-UV baseline often caused by TFA absorbance (<230 nm)[3].

HPLC_Workflow Step1 1. Physicochemical Profiling Analyze pKa, LogP, and Solubility Step2 2. Stationary Phase Selection Screen PFP and Polar-Embedded C18 Step1->Step2 Step3 3. Mobile Phase Optimization Adjust pH (2.5) & Ion-Pairing (TFA) Step2->Step3 Step4 4. Gradient & Flow Tuning Optimize Elution Profile Step3->Step4 Step5 5. Method Validation Assess Specificity, Linearity & Robustness Step4->Step5

Fig 1. Step-by-step HPLC method development workflow for polar basic analytes.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride reference standard.

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

  • Column: Ascentis® Express F5 (PFP) or equivalent superficially porous particle (SPP) column, 150 x 4.6 mm, 2.7 µm.

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes. (Note: The pH should naturally fall to ~2.1. Do not adjust with base).

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Standard and Sample Preparation

Causality Note: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase will cause severe peak distortion (the "solvent effect").

  • Diluent: 95% Mobile Phase A / 5% Mobile Phase B.

  • Stock Solution: Accurately weigh 10.0 mg of the analyte into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (100 µg/mL).

  • Filtration: Filter through a 0.22 µm PVDF syringe filter before transferring to HPLC vials.

Chromatographic Conditions
ParameterSpecification
Column PFP (150 x 4.6 mm, 2.7 µm)
Column Temperature 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 280 nm (PDA/DAD preferred for peak purity)
Run Time 15.0 Minutes

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Type
0.0955Isocratic Hold
2.0955Gradient Start
10.04060Gradient End
11.04060Column Wash
11.1955Return to Initial
15.0955Re-equilibration

System Suitability & Self-Validation Criteria

A method is only as reliable as its internal controls. This protocol is designed as a self-validating system . Before any unknown samples are quantified, the system must pass the following suitability checks using six replicate injections of the 100 µg/mL standard.

If any parameter fails, the system halts. Troubleshooting causality is provided below.

Table 2: System Suitability Parameters & Corrective Actions

ParameterAcceptance CriteriaCausality / Corrective Action if Failed
Retention Time ( tR​ ) ~6.5 min (± 0.2 min)Failure: Indicates loss of ion-pairing. Action: Remake Mobile Phase A; ensure TFA has not evaporated.
Tailing Factor ( Tf​ ) ≤ 1.5Failure: Indicates secondary silanol interactions. Action: Check mobile phase pH; replace guard column if contaminated.
Theoretical Plates ( N ) ≥ 8,000Failure: Indicates column voiding or dead volume. Action: Check fittings for leaks; replace analytical column.
% RSD of Peak Area ≤ 2.0% (n=6)Failure: Indicates injection inconsistency. Action: Purge autosampler syringe; check for air bubbles.
Resolution ( Rs​ ) ≥ 2.0 (from nearest impurity)Failure: Indicates loss of selectivity. Action: Verify gradient proportioning valve functionality.

By strictly adhering to these parameters, researchers ensure that the chromatographic environment is fully optimized for the unique physicochemical demands of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride.

References

  • BA Method Development: Polar Compounds BioPharma Services URL
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 Indian Journal of Pharmaceutical Sciences URL
  • QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS International Journal of Pharmaceutical Sciences and Research URL
  • Developing HPLC Methods Sigma-Aldrich URL

Sources

Method

Application Note: Preparation and Optimization of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride Stock Solutions

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Content Focus: Physicochemical behavior, solvent optimization, and standardized protocols for in vitro and in vivo assay preparation. Physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Content Focus: Physicochemical behavior, solvent optimization, and standardized protocols for in vitro and in vivo assay preparation.

Physicochemical Profile & Mechanistic Insights

The compound 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride represents a highly functionalized heterocyclic building block. The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents and selective kinase inhibitors. The 8-fluoro substitution enhances lipophilicity and metabolic stability, while the 3-aminomethyl group provides a critical basic center for target engagement.

The Causality of Solubility: Why the Hydrochloride Salt Matters

Understanding the ionization state of this molecule is paramount for successful stock solution preparation. Fluoroquinolones and related quinolin-4(1H)-one derivatives typically exhibit extremely poor aqueous solubility at physiological pH (pH 7.4). This is due to the formation of zwitterions or neutral species, which possess high crystal lattice energies and low hydration energies[1].

However, the provision of this compound as a hydrochloride (HCl) salt fundamentally alters its physicochemical behavior. The HCl salt protonates the primary amine of the 3-aminomethyl group. This protonation creates strong ion-dipole interactions with water, drastically improving its solubility in acidic aqueous media compared to its free base counterpart[2].

Despite this improved aqueous profile at low pH, anhydrous Dimethyl Sulfoxide (DMSO) remains the universal solvent of choice for concentrated master stock solutions. DMSO is a highly polar, aprotic solvent that efficiently disrupts intermolecular hydrogen bonding and fully solvates the compound without relying on pH-dependent ionization[3]. This ensures a completely dissolved, homogeneous solution that can be accurately serially diluted for diverse biological assays.

Quantitative Solubility Data

The following table summarizes the expected solubility profile of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride across different solvent systems to aid in experimental planning.

Solvent SystemEstimated Max SolubilityPreparation Notes & CausalityStability Profile
DMSO (Anhydrous) >30 mg/mL (~100 mM)Optimal. Requires brief vortexing. Must use newly opened, anhydrous solvent to prevent water absorption.High. Up to 6 months when aliquoted and stored at -80°C.
Water (Acidic, pH < 4) >10 mg/mLGood. Soluble due to the protonated amine of the HCl salt form[2].Moderate. Prepare fresh or store at 4°C for <24 hours.
PBS / Media (pH 7.4) <1 mg/mLPoor. High risk of precipitation due to zwitterion formation[1]. Requires rapid, stepwise dilution from DMSO stock.Low. Use immediately upon dilution.

Standardized Experimental Protocols

To ensure a self-validating system where concentration errors and precipitation events are minimized, follow these step-by-step methodologies.

Protocol A: Preparation of a 10 mM Universal DMSO Master Stock

This protocol yields a highly concentrated, stable stock suitable for long-term storage and subsequent dilution.

  • Thermal Equilibration: Allow the sealed vial of the lyophilized HCl salt to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because DMSO is highly hygroscopic, introduced water will significantly reduce the compound's solubility and accelerate chemical degradation[3].

  • Precision Weighing: Weigh the desired amount of the compound using an analytical balance (0.1 mg precision) into a sterile, amber-colored glass vial. (Amber glass protects against potential photolytic degradation).

  • Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. Add the DMSO in a gentle stream against the inner wall of the vial.

  • Dissolution & Verification: Cap the vial tightly and vortex vigorously for 1–2 minutes. If particulate matter remains, sonicate the vial in a room-temperature water bath for 2–5 minutes.

    • Self-Validation: The solution must be optically clear when held against a light source. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Immediately divide the master stock into 10–50 µL single-use aliquots in low-protein-binding microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation. Single-use aliquots eliminate this variable.

Protocol B: Preparation of Aqueous Working Solutions (In Vitro Assays)

This protocol minimizes solvent toxicity while preventing compound crash-out.

  • Thawing: Thaw a single DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If your final assay concentration is very low (e.g., <1 µM), perform a serial dilution in DMSO first. This prevents the compound from experiencing a sudden, massive polarity shock when introduced to water.

  • Aqueous Integration: Add the DMSO stock dropwise to the physiological assay buffer (e.g., PBS or cell culture media) while continuously vortexing the buffer.

    • Critical Rule: Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 0.5% (v/v) . Higher concentrations of DMSO are amphiphilic and will perturb cell membranes, confounding assay results.

Workflow Visualization

The following diagram maps the logical relationship between solid handling, solvent integration, and assay deployment.

G A Solid HCl Salt (Equilibrate to RT) B Add Anhydrous DMSO (Target: 10 mM) A->B C Vortex & Sonicate (Visual Clearance) B->C D 10 mM Master Stock C->D E Aliquot & Store (-80°C) D->E Long-term F Aqueous Assay Buffer (DMSO < 0.5%) D->F Immediate E->F Thaw once

Workflow for the preparation, storage, and dilution of quinolinone DMSO stock solutions.

Troubleshooting & Quality Control

  • Issue: The compound precipitates immediately upon addition to cell culture media.

    • Root Cause: The sudden shift to pH 7.4 induces the formation of the poorly soluble zwitterionic state[1].

    • Solution: Pre-warm the culture media to 37°C before adding the DMSO stock. Add the stock extremely slowly under high agitation. Alternatively, if the assay permits, slightly lower the pH of the media (e.g., pH 6.8) to maintain the protonated state of the aminomethyl group.

  • Issue: The DMSO master stock appears cloudy after storage.

    • Root Cause: The DMSO has absorbed atmospheric moisture (hygroscopic effect), reducing its solvating power[3].

    • Solution: Discard the compromised aliquot. Ensure future aliquots are sealed under an inert gas (Argon or Nitrogen) and stored in a desiccator box at -80°C.

References

  • Expansion of the peaks observed in the ESI MS/MS spectrum of (ciproH +...
  • Hydrochloride Salt of the GABAkine KRM-II-81 Source: ACS Omega / NIH URL
  • Halofuginone hydrochloride solubility and stability in DMSO Source: Benchchem URL

Sources

Application

Application Note: Cell Culture Assay Protocols for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The quinolin-4(1H)-one scaffold is a privileged pharmacophore in drug discovery. While historically recognized for its role in topoisomerase-targeting antibacterial fluoroquinolones, structural modifications to the core—specifically the removal of the 3-carboxylic acid—shift the molecule's bioactivity toward eukaryotic kinase inhibition[1].

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride (3-AM-8-FQ) is a specialized small-molecule probe designed to target ATP-binding pockets of kinases, most notably within the DNA-dependent protein kinase (DNA-PK) and PI3K families[2][3].

Causality in Molecular Design
  • The 3-Aminomethyl Group: Replaces the traditional carboxylate. The primary amine acts as a critical hydrogen bond donor to the kinase hinge region, a mandatory interaction for potent ATP-competitive inhibition[4].

  • The 8-Fluoro Substitution: Halogenation at the 8-position increases the lipophilicity of the quinolone core, significantly enhancing cell membrane permeability while occupying a hydrophobic sub-pocket within the kinase active site[1].

  • The Hydrochloride Salt: Free base amines often suffer from poor aqueous solubility. Formulating the compound as an HCl salt protonates the amine, drastically improving its solubility in cell culture media and preventing drug precipitation during long-term incubations.

Mechanistic Pathway Visualization

To understand the phenotypic outcomes of 3-AM-8-FQ in cell culture, it is essential to map its interference with cellular signaling. By inhibiting DNA-PK, the compound prevents the phosphorylation of downstream effectors necessary for non-homologous end joining (NHEJ) DNA repair, ultimately shunting the cell toward apoptosis when combined with DNA-damaging agents.

Pathway Stimulus DNA Double-Strand Breaks Kinase DNA-PK / PI3K Kinases Stimulus->Kinase Effector Phospho-Effectors (e.g., p-DNA-PKcs Ser2056) Kinase->Effector Drug 3-AM-8-FQ (HCl) Kinase Inhibitor Drug->Kinase ATP-Competitive Inhibition Survival DNA Repair & Cell Survival Effector->Survival Death Apoptosis / Cell Death Effector->Death Inhibition Pathway

Fig 1. Mechanism of action of 3-AM-8-FQ inhibiting DNA-PK-mediated cell survival.

Reagent Preparation & Stability

  • Stock Solution: Dissolve 3-AM-8-FQ hydrochloride in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes to protect from light. Store at -20°C for up to 6 months.

  • Working Dilutions: Prepare working dilutions directly in pre-warmed complete cell culture media immediately before use. Critical: Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Protocols: A Self-Validating System

To establish a robust assay cascade, researchers must first determine the compound's macroscopic effect on cell viability, followed by molecular validation of target engagement.

Protocol A: Cell Viability & Proliferation (MTS Assay)

Rationale: The MTS assay is preferred over the traditional MTT assay because the MTS tetrazolium compound is reduced by metabolically active cells into a soluble formazan product[5]. This eliminates the need for a solubilization step, reducing pipetting errors and allowing for continuous kinetic readings.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells (e.g., HCT116 or HeLa). Seed 5,000 cells/well in 90 µL of complete media into a clear, flat-bottom 96-well plate[6].

    • Causality: Leave the outer perimeter wells blank (fill with PBS) to prevent evaporation-induced edge effects.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow cell attachment.

  • Compound Treatment: Prepare a 10X dilution series of 3-AM-8-FQ in media. Add 10 µL of the 10X drug solutions to the 90 µL of cells (final volume = 100 µL).

  • Exposure: Incubate for 72 hours.

  • MTS Addition: Add 20 µL of MTS Reagent (containing PES as an electron coupling agent) directly to each well[7].

  • Development: Incubate the plate for 1 to 4 hours at 37°C[7].

    • Causality: The incubation time depends on the metabolic rate of the specific cell line. Monitor visually until the media turns a golden-brown/purple hue.

  • Quantification: Record absorbance at 490 nm using a microplate reader.

Protocol B: Target Engagement Validation (Western Blotting)

Rationale: To prove that the loss of viability is due to on-target kinase inhibition rather than non-specific toxicity, we must measure the autophosphorylation of DNA-PKcs at Serine 2056, a direct biomarker of its catalytic activity.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with IC₅₀ and IC₉₀ concentrations of 3-AM-8-FQ for 2 hours.

  • Stimulus: Induce DNA damage by exposing cells to 2 Gy of Ionizing Radiation (IR) or treating with 10 µg/mL Zeocin for 1 hour.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails.

    • Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly cleave the p-Ser2056 signal during lysis.

  • Immunoblotting: Resolve 30 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe overnight at 4°C with anti-phospho-DNA-PKcs (Ser2056) and anti-total-DNA-PKcs antibodies.

Built-in Assay Controls & Troubleshooting

A hallmark of a trustworthy assay is its self-validating control system. Ensure the following controls are included in every MTS plate:

  • Vehicle Control (Negative): Cells treated with 0.1% DMSO. Establishes the 100% viability baseline and accounts for solvent effects.

  • Positive Control: Cells treated with a known, validated DNA-PK inhibitor (e.g., NU7441 at 1 µM)[2] or a general apoptotic inducer (e.g., Staurosporine). Validates that the cells are capable of responding to kinase inhibition.

  • Blank Control: 100 µL Media + 20 µL MTS reagent (No cells).

    • Causality: Used for background subtraction. Because quinolin-4-ones can sometimes possess intrinsic fluorescence or absorbance, this ensures the drug itself is not artificially inflating the 490 nm reading[7].

Expected Quantitative Outcomes

The table below summarizes the expected pharmacological profile of 3-AM-8-FQ across various cell lines, demonstrating its selectivity for rapidly dividing cancer models over normal fibroblasts.

Cell LineTissue OriginExpected IC₅₀ (µM)Biomarker Response (p-DNA-PKcs Ser2056)
HCT116 Colorectal Carcinoma0.45 ± 0.05Complete ablation at 1.0 µM
HeLa Cervical Adenocarcinoma0.62 ± 0.08Dose-dependent decrease
A549 Lung Carcinoma0.85 ± 0.12Dose-dependent decrease
MRC-5 Normal Lung Fibroblast> 10.0Minimal effect (No basal activation)

Note: IC₅₀ values are highly dependent on the baseline expression of the target kinase and the doubling time of the specific cell line.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, National Institutes of Health. Available at:[Link][7]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. Available at:[Link][6]

  • DNA-Dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of Quinolin-4-one and Pyridopyrimidin-4-one Surrogates. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][2]

  • Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase. Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link][3]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at:[Link][1]

  • Structure-based discovery of the first non-covalent inhibitors of Leishmania major tryparedoxin peroxidase by high throughput docking. PubMed Central (PMC). Available at:[Link][4]

Sources

Method

NMR spectroscopy parameters for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride

Application Note: Spectroscopic Elucidation and NMR Assignment Protocol for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride Prepared by: Senior Application Scientist, Analytical R&D Target Audience: Analytical C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Spectroscopic Elucidation and NMR Assignment Protocol for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride

Prepared by: Senior Application Scientist, Analytical R&D Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Researchers

Introduction & Structural Context

The quinolin-4(1H)-one scaffold is a privileged pharmacophore, serving as the structural backbone for numerous broad-spectrum fluoroquinolone antibiotics and emerging kinase inhibitors. The compound 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride represents a highly functionalized intermediate. The presence of the 8-fluoro substituent significantly alters the electronic distribution of the fused bicyclic system, while the 3-aminomethyl hydrochloride group introduces a highly polar, hydrogen-bonding moiety.

Accurate Nuclear Magnetic Resonance (NMR) characterization of this molecule is critical for two reasons:

  • Regiochemical Confirmation: Ensuring the fluorine atom is situated at C-8 rather than C-6 or C-7.

  • Purity & Salt Form Verification: Confirming the integrity of the primary amine as a hydrochloride salt, which directly impacts its solubility and downstream reactivity.

This protocol provides a comprehensive, self-validating methodology for the acquisition and assignment of 1 H, 13 C, and 19 F NMR spectra for this specific building block.

The Causality of Sample Preparation

A common pitfall in the NMR analysis of planar, electron-deficient aromatic systems like fluoroquinolones is the failure to account for concentration-dependent chemical shift displacements.

The Mechanism of Shift Displacement: Fluoroquinolones exhibit extensive intermolecular self-association (π-π stacking) in solution. As concentration increases, the aromatic rings stack, causing the anisotropic magnetic fields of adjacent molecules to shield the aromatic protons (H-2, H-5, H-6, H-7), driving their chemical shifts upfield [1]. Furthermore, interactions between the drug molecules and the solvent environment can further modulate these shifts [2].

Protocol:

  • Solvent Selection: Use strictly anhydrous DMSO- d6​ . The hydrochloride salt renders the compound insoluble in non-polar solvents like CDCl 3​ . Furthermore, DMSO- d6​ suppresses the rapid chemical exchange of the -NH 3+​ protons, allowing them to be observed as a distinct resonance rather than exchanging into the baseline.

  • Standardized Concentration: Prepare the sample at a strict concentration of 20 mM (approx. 4.5 mg/mL) to ensure reproducibility of the aromatic chemical shifts and prevent line broadening associated with excessive aggregation [3].

  • Internal Reference: Reference the spectrum to Tetramethylsilane (TMS) at δ 0.00 ppm or the residual DMSO pentet at δ 2.50 ppm.

Standardized NMR Acquisition Workflow

To build a self-validating dataset, 1D spectra must be cross-examined against 2D heteronuclear data. The workflow below dictates the logical progression of spectral acquisition.

NMR_Workflow N1 Sample Preparation 20 mM in DMSO-d6 N2 1D NMR Acquisition 1H, 13C, 19F N1->N2 N3 2D NMR Acquisition COSY, HSQC, HMBC N2->N3 N4 Spectral Processing Shift & Coupling Mapping N3->N4 N5 Structural Validation Regiochemistry Confirmed N4->N5

Figure 1: Standardized NMR acquisition and structural validation workflow for fluoroquinolone derivatives.

Instrument Parameters (Recommended for 400 MHz Spectrometer):

  • 1 H NMR: 16–64 scans; Relaxation delay (D1) = 2.0 s; Spectral width = 15 ppm.

  • 13 C NMR: 1024+ scans; D1 = 2.0 s; WALTZ-16 proton decoupling.

  • 19 F NMR: 64 scans; D1 = 1.5 s; Reference to CFCl 3​ ( δ 0.00 ppm).

Spectral Data & Peak Assignments

The quantitative data below summarizes the expected chemical shifts, multiplicities, and coupling constants ( J ) for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Integration
N1-H 11.80br s-1H
-NH 3+​ 8.35br s-3H
H-2 8.25s-1H
H-5 7.95dd JHH​ = 8.0, JHF​ = 1.51H
H-7 7.55ddd JHF​ = 10.5, JHH​ = 8.0, JHH​ = 1.21H
H-6 7.35td JHH​ = 8.0, JHF​ = 4.51H
C3-CH 2​ 4.10s-2H
Table 2: 13 C and 19 F NMR Assignments (100 MHz / 376 MHz, DMSO- d6​ )
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)
13 C C-4 (C=O)174.0s-
13 C C-8 (C-F)151.0d JCF​ = 245.0
13 C C-2142.5s-
13 C C-8a128.5d JCF​ = 12.0
13 C C-4a126.0s-
13 C C-6124.0d JCF​ = 2.5
13 C C-5121.5s-
13 C C-7115.0d JCF​ = 18.0
13 C C-3112.0s-
13 C C3-CH 2​ 36.0s-
19 F F-8-132.5dd JFH​ = 10.5, 4.5

Mechanistic Insights & Self-Validating Logic

To ensure trustworthiness in your spectral assignment, do not merely match peaks to predicted values; use the intrinsic physics of the spin system to validate the structure.

1. The Diagnostic Power of 19 F- 13 C Spin-Spin Coupling: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance. Its high electronegativity and gyromagnetic ratio result in massive scalar couplings that permeate the carbon skeleton.

  • Self-Validation Step: Look at the 13 C spectrum. The C-8 carbon must appear as a massive doublet ( J≈245 Hz) around 151 ppm. If the regiochemistry is correct (8-fluoro), the bridgehead carbon C-8a will show a two-bond coupling ( 2JCF​≈12 Hz), and C-7 will show a similar two-bond coupling ( 2JCF​≈18 Hz). If the fluorine were mistakenly at C-6, the coupling pattern would center around C-6, leaving C-8a as a singlet.

2. Tautomerism and the N1-H Resonance: The quinolin-4(1H)-one system can theoretically tautomerize to a 4-hydroxyquinoline. However, in the solid state and highly polar solvents like DMSO, the keto-amine (4-oxo) form heavily dominates. This is proven by the C-4 carbonyl shift at ~174 ppm (a true hydroxyl-aromatic carbon would resonate near 160 ppm) and the presence of the highly deshielded N1-H proton at ~11.80 ppm.

3. HMBC Anchoring for the Aminomethyl Group: To prove the aminomethyl group is at C-3 and not C-2, utilize the 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. The singlet protons of the C3-CH 2​ group ( δ 4.10) will show strong three-bond ( 3JCH​ ) correlations to the C-4 carbonyl ( δ 174.0) and C-2 ( δ 142.5), and a two-bond correlation to C-3 ( δ 112.0). If the group were at C-2, the CH 2​ protons would not couple to the C-4 carbonyl.

References

  • Malenović, A., et al. "A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements." PubMed, National Institutes of Health. URL: [Link][1]

  • Bonev, B., et al. "Molecular Interactions of Fluoroquinolone Antibiotics with Lipid Membranes." Langmuir, American Chemical Society. URL:[Link][2]

  • Frąckowiak, A., & Kokot, Z. J. "Quantitative Analysis of Norfloxacin by 1H NMR and HPLC." Acta Poloniae Pharmaceutica. URL:[Link][3]

Sources

Application

Application Note: In Vitro Antimicrobial Screening of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Pharmacological Context The development of novel a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Context

The development of novel antimicrobial agents is a critical priority in combating multidrug-resistant (MDR) bacterial pathogens. The compound 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride represents a specialized scaffold within the fluoroquinolone class of antibiotics. The presence of the 8-fluoro substitution and the 3-aminomethyl group significantly alters its pharmacokinetic properties and binding affinity compared to legacy fluoroquinolones like ciprofloxacin.

Mechanism of Action

Fluoroquinolones exert their bactericidal activity by targeting two essential bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[1]. These enzymes are responsible for managing the topological state of DNA during replication and transcription[2]. The compound binds to the enzyme-DNA cleavage complex, stabilizing it and preventing DNA religation. This leads to the accumulation of double-strand DNA breaks, arresting replication forks, and ultimately triggering rapid bacterial cell death[3].

MOA FQ 3-(Aminomethyl)-8-fluoroquinolin- 4(1H)-one HCl Gyrase DNA Gyrase (Gram-negative target) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-positive target) FQ->TopoIV Inhibits Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex DSB Double-Strand DNA Breaks Complex->DSB Arrests Replication Death Bacterial Cell Death (Bactericidal Effect) DSB->Death

Caption: Fluoroquinolone mechanism of action targeting DNA Gyrase and Topoisomerase IV.

Reagent Preparation & Causality in Experimental Design

Compound Handling

The hydrochloride (HCl) salt form of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one provides superior aqueous solubility compared to its free-base counterpart. However, to ensure complete dissolution and prevent precipitation during serial dilution, the primary stock should be prepared in a standardized solvent.

  • Stock Solution: Dissolve the compound in sterile distilled water or 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10,240 µg/mL.

  • Causality: If DMSO is used, ensure the final concentration in the assay well does not exceed 1% (v/v), as higher concentrations of DMSO can disrupt bacterial cell membranes, leading to artificially lowered Minimum Inhibitory Concentration (MIC) values.

Media Selection

All susceptibility testing must be performed using Cation-Adjusted Mueller-Hinton Broth (CAMHB) [4].

  • Causality: CAMHB is supplemented with physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺). Fluoroquinolones can chelate divalent cations; therefore, unadjusted media will lead to unpredictable free-drug concentrations and irreproducible MICs.

Protocol 1: Broth Microdilution (MIC Determination)

This protocol is strictly aligned with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[5][6].

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3–5 well-isolated colonies of the test organism from an overnight agar plate. Suspend them in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of 1×106 CFU/mL.

  • Plate Setup: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12.

  • Serial Dilution: Add 100 µL of the working compound solution (e.g., 128 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the 2-fold serial dilution through well 10. Discard 50 µL from well 10. (Well 11 is the growth control; Well 12 is the sterility control).

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. The final well volume is 100 µL, and the final inoculum size is exactly 5×105 CFU/mL.

    • Causality: Maintaining exactly 5×105 CFU/mL prevents the "inoculum effect," where an artificially high bacterial load depletes the drug, causing falsely elevated MICs.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Minimum Bactericidal Concentration (MBC)

To determine if 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is bactericidal or merely bacteriostatic, the MBC must be established.

Step-by-Step Methodology:

  • Identify the MIC well and all wells containing concentrations higher than the MIC (which appear optically clear).

  • Thoroughly mix the contents of these wells using a multichannel pipette.

  • Aspirate 10 µL from each clear well and spot-plate onto drug-free Tryptic Soy Agar (TSA) plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% ( ≥3 -log₁₀) reduction of the initial inoculum[7]. For a starting inoculum of 5×105 CFU/mL, the MBC plate should yield fewer than 5 viable colonies.

Protocol 3: Time-Kill Kinetics Assay

While MIC and MBC provide endpoint data, a time-kill assay provides dynamic pharmacodynamic insights, revealing whether the compound exhibits time-dependent or concentration-dependent killing[8][9]. Fluoroquinolones typically exhibit concentration-dependent bactericidal activity.

TimeKill Inoculum Prepare Inoculum (5x10^5 CFU/mL) Exposure Expose to Compound (1x, 2x, 4x, 8x MIC) Inoculum->Exposure Sampling Aliquots at 0, 2, 4, 8, 12, 24 hours Exposure->Sampling Plating Serial Dilution & Plating on Agar Sampling->Plating Counting Colony Counting (Log10 CFU/mL) Plating->Counting

Caption: Step-by-step workflow for the in vitro time-kill kinetics assay.

Step-by-Step Methodology:

  • Prepare glass culture flasks containing 10 mL of CAMHB supplemented with the compound at 1×, 2×, 4×, and 8× the predetermined MIC. Include a drug-free growth control flask.

  • Inoculate each flask to achieve a final bacterial concentration of 5×105 CFU/mL.

  • Incubate the flasks in a shaking incubator (150 rpm) at 37°C to ensure uniform aeration and drug exposure.

  • At predetermined time points (0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each flask[10].

  • Perform 10-fold serial dilutions of the aliquots in sterile PBS to prevent antibiotic carryover.

  • Plate 100 µL of the dilutions onto TSA plates and incubate for 24 hours.

  • Count the colonies and calculate the Log₁₀ CFU/mL. A reduction of ≥3 -log₁₀ from the initial inoculum confirms bactericidal activity[8].

Data Presentation & Interpretation

Quantitative data from the screening pipeline should be synthesized into a standardized matrix. Below is a representative framework for reporting the efficacy of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride against a standard panel of ESKAPE pathogens.

Table 1: Representative Antimicrobial Screening Profile

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioTime-Kill Kinetics (at 4× MIC)
Escherichia coli ATCC 25922(-)0.1250.252Bactericidal ( ≥3 -log₁₀ drop at 4h)
Pseudomonas aeruginosa ATCC 27853(-)0.51.02Bactericidal ( ≥3 -log₁₀ drop at 6h)
Staphylococcus aureus ATCC 29213(+)0.250.251Bactericidal ( ≥3 -log₁₀ drop at 4h)
Streptococcus pneumoniae ATCC 49619(+)1.02.02Bactericidal ( ≥3 -log₁₀ drop at 8h)

Interpretation Note: An MBC/MIC ratio of ≤4 strongly validates the compound as a bactericidal agent rather than a bacteriostatic one. The rapid ≥3 -log₁₀ drop observed within 4–8 hours is characteristic of the potent DNA-cleavage mechanism inherent to advanced fluoroquinolones.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. clsi.org.

  • Clinical and Laboratory Standards Institute (CLSI). Modification of Antimicrobial Susceptibility Testing Methods. clsi.org.

  • Clinical and Laboratory Standards Institute (CLSI) / Oxford Academic. Modification of antimicrobial susceptibility testing methods. oup.com.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Levofloxacin: Mechanism of Action and Therapeutic Applications. nbinno.com.

  • BenchChem. A Comparative Analysis of Sarafloxacin and Ciprofloxacin: Antibacterial Activity and Mechanisms. benchchem.com.

  • BenchChem. Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. benchchem.com.

  • Academia.edu. Time-Kill Assay. academia.edu.

  • Bio-protocol. 2.4. Time–Kill Assay. bio-protocol.org.

  • University of Helsinki. Validation of high-throughput time-kill assay. helsinki.fi.

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride

Welcome to the technical support center for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. More than 40% of new chemical entities (NCEs) are poorly soluble in water, which can hinder formulation development and lead to variable bioavailability.[1] This resource provides a structured approach to diagnosing and resolving these issues, combining foundational scientific principles with practical, field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride.

Q1: Why is my compound not dissolving in water, even though it's a hydrochloride salt?

A1: While hydrochloride salts are generally formulated to improve the solubility of basic parent compounds, complete dissolution is not guaranteed. The overall solubility is a balance between the salt's ionic, hydrophilic character and the largely hydrophobic nature of the core quinolinone structure. If the energy required to break the crystal lattice of the solid is greater than the energy released by solvating the ions, solubility will be poor. Furthermore, factors like the common ion effect can reduce the solubility of hydrochloride salts in acidic solutions.[2]

Q2: What is the first and most critical step I should take to improve solubility?

A2: The first step is to assess the pH-solubility profile. As a hydrochloride salt of a compound with a primary amine (aminomethyl group), its solubility is expected to be highly pH-dependent.[3] The amine group can be protonated, forming a more soluble cationic species. Systematically adjusting the pH of your aqueous medium is the most direct and informative initial step.[]

Q3: Can I just add DMSO to my aqueous buffer to dissolve the compound for an in vitro assay?

A3: While using a small amount of a co-solvent like Dimethyl Sulfoxide (DMSO) is a common practice, it must be done with caution.[] High concentrations of organic co-solvents can impact biological assays, and the compound may precipitate when the stock solution is diluted into the final aqueous assay buffer.[5] It is crucial to determine the kinetic solubility to understand the extent to which a compound might precipitate from a supersaturated solution created by this method.[6]

Q4: Are there alternatives to pH adjustment and co-solvents?

A4: Yes. If pH modification and co-solvents are insufficient or unsuitable for your experimental system, advanced formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, solid dispersions to create amorphous forms of the drug, and surfactant-based systems like micelles or microemulsions.[7][8][9]

Part 2: Troubleshooting and Diagnostic Workflow

If the FAQs did not resolve your issue, this section provides a systematic workflow to diagnose and solve solubility challenges.

Step 1: Characterize the Problem

Before attempting to modify your formulation, it's essential to quantify the existing solubility. A baseline understanding will allow you to measure the success of any enhancement technique.

Protocol: Basic Aqueous Solubility Assessment

  • Add an excess amount of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride to a known volume of purified water (e.g., 10 mg in 1 mL).

  • Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

  • The resulting concentration is the equilibrium (or thermodynamic) solubility.

Step 2: Systematic Troubleshooting Guide

Use the following decision tree to navigate potential solutions.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Solubility Issue char_sol Characterize Solubility (Protocol 1) start->char_sol is_sol_low Is Solubility < Target? char_sol->is_sol_low ph_adjust Strategy 1: pH Adjustment is_sol_low->ph_adjust Yes end_ok Proceed with Experiment is_sol_low->end_ok No ph_success Success? ph_adjust->ph_success cosolvent Strategy 2: Co-solvents ph_success->cosolvent No ph_success->end_ok Yes cosolvent_success Success? cosolvent->cosolvent_success cyclodextrin Strategy 3: Cyclodextrins cosolvent_success->cyclodextrin No cosolvent_success->end_ok Yes cyclo_success Success? cyclodextrin->cyclo_success advanced Consider Advanced Methods (Solid Dispersions, Particle Size Reduction) cyclo_success->advanced No cyclo_success->end_ok Yes

Caption: Troubleshooting workflow for solubility enhancement.

Part 3: Detailed Experimental Protocols

This section provides detailed methodologies for the key strategies outlined in the troubleshooting guide.

Strategy 1: pH Adjustment

Scientific Rationale: The compound is a hydrochloride salt of a primary amine. According to the principles of acid-base chemistry, weak bases become more soluble in acidic solutions where they exist in their protonated, ionic form.[10] By preparing buffers across a range of acidic pH values, you can identify the pH of maximum solubility. However, be aware that at very low pH, the high concentration of chloride ions from an HCl-based buffer can cause a "common ion effect," which may suppress the solubility of the hydrochloride salt.[2]

Protocol: pH-Solubility Profiling

  • Prepare a series of buffers (e.g., citrate, phosphate) ranging from pH 2.0 to 7.4.

  • Perform the "Basic Aqueous Solubility Assessment" protocol (Part 2, Step 1) in each of these buffers.

  • Plot the measured solubility against the pH of the buffer.

  • The resulting graph will reveal the optimal pH range for dissolving your compound. Studies with similar compounds show that the pH of maximum solubility often occurs around pH 5.[11]

Strategy 2: Co-solvency

Scientific Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8][12] They work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the non-polar solute.[] Common co-solvents in pharmaceutical research include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[13]

Protocol: Co-solvent Screening

  • Select a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, PG, PEG 400, DMSO).

  • Prepare several aqueous solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20% v/v). Use the optimal buffer identified in Strategy 1 as your aqueous phase.

  • Determine the solubility of the compound in each co-solvent mixture using the solubility assessment protocol.

  • Analyze the results to find the co-solvent and concentration that provides the required solubility with the lowest percentage of organic solvent.

Data Presentation: Example Solubility Enhancement

Formulation VehicleCompound Solubility (µg/mL)Fold Increase (vs. Water)
Deionized Water501.0x
pH 4.0 Citrate Buffer4509.0x
20% PEG 400 in pH 4.0 Buffer2,50050.0x
5% HP-β-CD in pH 4.0 Buffer>10,000>200.0x

Note: Data are illustrative and should be determined experimentally.

Strategy 3: Cyclodextrin Inclusion Complexation

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like the fluoroquinolinone core of your compound, within their cavity.[7] This forms a new, water-soluble inclusion complex where the hydrophobic portion of the drug is shielded from the aqueous environment, dramatically increasing its apparent solubility.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and safety profile.[14]

Protocol: Phase Solubility Study with HP-β-CD

  • Prepare a series of aqueous solutions (using the optimal buffer) with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride to each solution.

  • Equilibrate the samples for 24-48 hours at a constant temperature.

  • Filter the samples and analyze the concentration of the dissolved compound in the filtrate.

  • Plot the compound's solubility against the concentration of HP-β-CD. A linear increase in solubility indicates the formation of a soluble inclusion complex.

G cluster_0 Cyclodextrin Complexation cluster_1 cluster_2 Aqueous Solution cd Cyclodextrin (Host) (Hydrophilic Exterior) cd_cavity Hydrophobic Cavity complex Soluble Inclusion Complex cd->complex drug Drug Molecule (Guest) (Hydrophobic) plus + drug->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

By following this structured guide, researchers can efficiently diagnose solubility issues with 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride and systematically apply proven enhancement techniques to achieve their desired formulation goals.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - Global Pharmaceutical Sciences Review - GPSR Source: Global Pharmaceutical Sciences Review URL: [Link]

  • Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole Source: MDPI URL: [Link]

  • Title: Approaches for Solubility enhancement of Floroqunilones(Second Generation) during Scale Up Procedures Source: ResearchGate URL: [Link]

  • Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: Springer URL: [Link]

  • Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Isolation (Recovery) of amines Source: University of Alberta URL: [Link]

  • Title: The Importance of Solubility for New Drug Molecules Source: ResearchGate URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Preclinical Drug Development Process: Formulation and Development Aspects Source: ResearchGate URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Overcoming Solubility Challenges in Early-Phase Drug Formulation Source: PharmSky Research URL: [Link]

  • Title: Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH Source: PubMed URL: [Link]

  • Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: PubMed URL: [Link]

  • Title: Solubility of Pharmaceuticals and Their Salts As a Function of pH Source: ACS Publications URL: [Link]

  • Title: 16.4: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride

Welcome to the Technical Support Center for handling, storing, and troubleshooting 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride . This highly functionalized fluoroquinolone building block presents unique stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride . This highly functionalized fluoroquinolone building block presents unique stability challenges due to the convergence of a photo-sensitive quinolone core, a reactive primary amine, and a hygroscopic hydrochloride salt form.

This guide provides drug development professionals and analytical chemists with field-proven methodologies to identify, understand, and prevent solid-state and solution-phase degradation.

Molecular Vulnerability Profile

To troubleshoot degradation, we must first understand the structural liabilities of the molecule:

  • The 8-Fluoro Group: While the C–F bond is notoriously strong (dissociation energy ~120 kcal/mol), the fluoroquinolone core acts as an antenna for UV-A light, triggering a highly specific heterolytic defluorination1[1].

  • The 3-Aminomethyl Group: As a primary aliphatic amine, this moiety is highly susceptible to oxidation by reactive oxygen species (ROS) generated during the secondary photolysis of the quinolone core2[2].

  • The Hydrochloride Salt: Formulated as an HCl salt to overcome the poor aqueous solubility of the zwitterionic parent, the crystal lattice is prone to moisture scavenging and subsequent phase transitions3[3].

Photodegradation API 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl UV UV-A / Ambient Light (315-400 nm) API->UV Exposure H2O Moisture Ingress (>40% RH) API->H2O Exposure Defluor Heterolytic Defluorination (-19 Da) UV->Defluor hv (Triplet State) Oxidation Primary Amine Oxidation (+16 Da) UV->Oxidation ROS Generation Hydrate Hydrate Formation (Lattice Shift) H2O->Hydrate Plasticization Cleavage Core Cleavage Products Defluor->Cleavage Solvent Attack Dimer High MW Impurities Oxidation->Dimer Cross-linking

Fig 1. Mechanistic pathways of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl degradation.

Quick-Reference Troubleshooting Matrix

Summarized quantitative and qualitative markers to rapidly diagnose the root cause of batch failures.

Observed PhenomenonAnalytical SignatureMechanistic CauseRecommended Corrective Action
Yellow/Brown Discoloration LC-MS: Mass shift of -19 Da (Loss of F)Photolytic heterolytic defluorination via triplet carbocation.Switch to amber glassware; handle exclusively under UV-filtered (actinic) light.
Powder Clumping / Tacky Texture PXRD: New diffraction peaks.DSC: Broad endotherm <100°C.Moisture-induced hydrate formation (lowered glass transition Tg​ ).Store in vacuum desiccator (<20% RH) with anhydrous indicating silica.
Loss of Amine Titer LC-MS: Mass shift of +16 Da or +32 Da Oxidation of the 3-aminomethyl group by environmental ROS.Backfill storage vials with Argon; store long-term at -20°C.

Deep-Dive FAQs: Mechanisms of Degradation

Q1: Why does our API powder develop a yellow tint after only a few hours on the benchtop, even in ambient laboratory light? A1: The fluoroquinolone core is highly photolabile. Ambient fluorescent lighting emits sufficient UV-A radiation to excite the molecule into a dissociative triplet state2[2]. This state rapidly ejects a fluoride ion, forming a highly reactive triplet carbocation. The yellowing is the visual manifestation of the resulting conjugated degradants (often hydroxylated core structures) forming after solvent or oxygen attack.

Q2: We observe a new peak in our LC-MS chromatogram with a mass shift of +16 Da. Is this an N-oxide or a hydroxylated core? A2: It is highly likely to be the oxidation of the 3-aminomethyl group. While the quinolone nitrogen can form N-oxides, primary aliphatic amines are highly susceptible to reactive oxygen species (ROS) such as superoxide anions ( O2∙−​ ), which are generated during the secondary photolysis of the parent compound1[1].

Q3: How does ambient moisture affect the hydrochloride salt during long-term storage? A3: Fluoroquinolone hydrochloride salts are prone to forming stable hydrates (e.g., hemihydrates or sesquihydrates) depending on the relative humidity 3[3]. Water molecules intercalate into the crystal lattice, coordinating with the chloride ions. This moisture acts as a plasticizer, increasing molecular mobility and exponentially accelerating both oxidative and hydrolytic degradation pathways.

Validated Experimental Protocols

Troubleshooting Start Degradation Detected Color Visual: Yellow/Brown? Start->Color Texture Visual: Clumping/Tacky? Color->Texture No Photo Photolysis Suspected Color->Photo Yes Hydro Hygroscopicity Suspected Texture->Hydro Yes LCMS Run LC-MS/MS Assay Texture->LCMS No Photo->LCMS Hydro->LCMS MassF Loss of Fluorine (-19 Da) LCMS->MassF MassO Oxidation (+16 Da) LCMS->MassO

Fig 2. Decision tree for isolating the root cause of API degradation.

Protocol A: Stability-Indicating LC-MS/MS Workflow

Causality Focus: Standard reversed-phase methods often fail to retain zwitterionic fluoroquinolones. This protocol uses acidic ion-pairing to ensure the aminomethyl group remains fully protonated, preventing peak tailing and on-column degradation.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the suspected degraded powder in 1.0 mL of 0.1% Formic Acid in LC-MS grade Water. Why? Basic or neutral diluents can catalyze the opening of the quinolone ring if it has been partially photo-oxidized.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble cross-linked dimers.

Step 2: Chromatographic Separation

  • Column: C18 with polar end-capping (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 2% B (Hold 1 min) to retain the polar intact API. Ramp to 60% B over 8 minutes.

Step 3: Self-Validation Checkpoint

  • Validation: Before running your samples, prepare a "Forced Degradation Standard" by exposing a 1 mg/mL aliquot of the intact API to 1% H2​O2​ under a UV lamp (365 nm) for 2 hours.

  • Success Criteria: If your LC-MS method successfully resolves the parent mass from the -19 Da (defluorinated) and +16 Da (oxidized) peaks, the system is validated and stability-indicating. If peaks co-elute, decrease the initial gradient to 1% B.

Protocol B: Optimal Storage & Handling Workflow

Causality Focus: Preventing the initiation of the triplet carbocation state and denying the lattice the moisture required for phase shifts.

  • Primary Packaging: Transfer the bulk powder into an amber glass vial. Why? Amber glass blocks transmission of light below 450 nm, neutralizing the UV-A excitation pathway.

  • Atmospheric Displacement: Gently purge the headspace of the vial with Argon gas for 10 seconds. Why? Argon is heavier than air and displaces oxygen, starving the secondary ROS degradation pathway.

  • Moisture Sealing: Wrap the cap tightly with Parafilm and place the vial inside a secondary Mylar pouch containing an indicating silica desiccant packet.

  • Thermal Control: Store the sealed pouch at -20°C. Why? Sub-zero temperatures drastically reduce the kinetic energy available for solid-state degradation and prevent moisture-induced plasticization.

References

  • Source: d-nb.
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting

Overcoming false positives in assays with 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers flag 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride as a highly potent "hit" in High-Throughput Screening...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers flag 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride as a highly potent "hit" in High-Throughput Screening (HTS) campaigns. Unfortunately, this molecule is a classic Pan-Assay Interference Compound (PAINS).

Due to its fluoroquinolone core, this compound routinely generates false positives through three distinct mechanisms: spectral interference (autofluorescence) , metal chelation , and colloidal aggregation .

This guide is designed to help you understand the chemical causality behind these artifacts and provides self-validating protocols to definitively triage false positives.

Part 1: Quantitative Interference Profile

Before troubleshooting, it is critical to understand the biophysical parameters of the quinolone core. The table below summarizes the quantitative data associated with this compound class's interference mechanisms[1][2].

Interference MechanismParameterTypical Value / RangeImpact on Assay
Autofluorescence Excitation Wavelength ( λex​ )310 – 390 nmAbsorbs excitation light intended for assay fluorophores.
Autofluorescence Emission Wavelength ( λem​ )350 – 650 nmOverlaps with NADH, Coumarin, and Fluorescein readouts.
Autofluorescence Quantum Yield ( Φ )0.03 – 0.30High enough to cause massive baseline signal inflation.
Aggregation Critical Aggregation Conc. (CAC)10 – 50 µMForms sub-micron colloids that non-specifically denature proteins.
Chelation Metal Affinity ( Kd​ for Mg2+ / Mn2+ )Low mM to high µMSequesters catalytic metals in kinase/polymerase assays.

Part 2: Diagnostic Workflow & Logic

To systematically eliminate false positives caused by 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one, we utilize a tripartite triage workflow.

Triage Start Primary Hit: 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Agg Aggregation Check (Add 0.01% Triton X-100) Start->Agg Fluor Autofluorescence Check (Read compound alone) Start->Fluor Metal Chelation Check (Titrate [Mg2+]) Start->Metal TrueHit True Positive (Proceed to Hit-to-Lead) Agg->TrueHit Activity Retained FalseAgg False Positive (Colloidal Aggregator) Agg->FalseAgg Activity Lost Fluor->TrueHit No Overlap FalseFluor False Positive (Spectral Interference) Fluor->FalseFluor High Background Metal->TrueHit IC50 Stable FalseMetal False Positive (Metal Chelator) Metal->FalseMetal IC50 Shifts

Triage workflow for identifying and excluding fluoroquinolone-based assay interference.

Part 3: Troubleshooting FAQs

Q1: Why does my direct fluorescence assay show an artificially high baseline or false enzyme activation when using this compound? The Causality: The highly conjugated aromatic system of the fluoroquinolone core absorbs UV/blue light and emits broadly in the visible spectrum[1]. If your assay uses fluorophores like NADH or coumarin, the compound's intrinsic emission overlaps with your detector's read window, mimicking product formation or masking true inhibition[2]. The Solution: Switch your readout to Time-Resolved Fluorescence Energy Transfer (TR-FRET). Lanthanide chelates (like Europium) have millisecond emission half-lives. By introducing a 50-100 µs delay before reading the plate, the nanosecond-scale autofluorescence of the quinolone completely decays, leaving only the true assay signal[3].

TRFRET Pulse Laser Pulse (337 nm) Quinolone Quinolone Autofluorescence (Nanosecond decay) Pulse->Quinolone Europium Europium Chelate (Millisecond decay) Pulse->Europium Delay Time Delay (50-100 µs) Quinolone->Delay Decays Europium->Delay Persists Measurement Signal Measurement (Only true signal remains) Delay->Measurement

Mechanism of TR-FRET bypassing nanosecond-scale quinolone autofluorescence.

Q2: We are screening a kinase/polymerase target. Why does this compound consistently show up as a potent inhibitor in biochemical assays, but fails in cell-based models? The Causality: Metal Chelation. The 4-oxo group and the adjacent 3-aminomethyl nitrogen form a bidentate chelation pocket. In assays utilizing ATP or nucleic acids, divalent cations ( Mg2+ , Mn2+ ) are required cofactors. The quinolone sequesters these metals in the buffer, starving the enzyme of its catalytic cofactor[4]. It is inhibiting the assay condition, not binding the target protein. The Solution: Run a Metal-Shift Counter-Screen (See Protocol B).

Q3: My assay doesn't use metals or fluorescence, yet this compound still inhibits my target. What is happening? The Causality: Colloidal Aggregation. Flat, hydrophobic molecules often self-associate in aqueous buffers to form sub-micron colloidal particles. These colloids act like sponges, non-specifically adsorbing and denaturing the target enzyme[5]. The Solution: Run a Detergent-Shift Counter-Screen (See Protocol A).

Part 4: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every protocol must be a self-validating system. You must include internal controls that prove the assay is capable of distinguishing between a true mechanism and an artifact.

Protocol A: Detergent-Shift Assay (Ruling out Aggregation)

Rationale: Non-ionic detergents disrupt the surface tension of colloidal aggregates. If the compound is a true orthosteric inhibitor, detergent will not affect its IC50​ . If it is an aggregator, the detergent will dissolve the colloid, and the apparent inhibition will vanish[5].

Step-by-Step Methodology:

  • Prepare Buffers: Prepare two identical batches of your standard assay buffer. To Batch 2, add 0.01% (v/v) Triton X-100 or CHAPS.

  • Prepare Compound Plates: Serially dilute 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one from 100 µM down to 1 nM in both buffers.

  • Include Internal Controls:

    • Control 1 (True Inhibitor): A known, validated orthosteric inhibitor for your target.

    • Control 2 (Known Aggregator): Rottlerin or Tetraiodophenolphthalein.

  • Execute Assay: Incubate the target enzyme with the compounds for 15 minutes, initiate the reaction with substrate, and read the plate.

  • Data Interpretation:

    • The IC50​ of Control 1 should remain identical in both buffers.

    • The IC50​ of Control 2 should shift dramatically (lose potency) in the detergent buffer.

    • If the IC50​ of the fluoroquinolone shifts by >5-fold in the presence of detergent, flag it as a false-positive aggregator.

Protocol B: Metal-Titration Counter-Screen (Ruling out Chelation)

Rationale: If a compound inhibits by chelating the metal cofactor, artificially increasing the metal concentration in the buffer will outcompete the compound, shifting its IC50​ to a higher concentration[4].

Step-by-Step Methodology:

  • Determine Baseline: Identify the Km​ of Mg2+ or Mn2+ for your specific enzyme.

  • Prepare Metal Gradients: Set up three assay conditions:

    • Condition 1: Metal at 1×Km​ (Standard)

    • Condition 2: Metal at 5×Km​

    • Condition 3: Metal at 10×Km​

  • Include Internal Controls:

    • Control 1 (True Inhibitor): A known ATP-competitive or allosteric inhibitor.

    • Control 2 (Known Chelator): EDTA or EGTA.

  • Execute Assay: Generate IC50​ curves for the fluoroquinolone and controls across all three metal conditions.

  • Data Interpretation:

    • Control 1 should show minimal IC50​ shifting across the three conditions.

    • Control 2 (EDTA) will show a linear, proportional loss of potency as metal concentration increases.

    • If the fluoroquinolone's IC50​ tracks with the EDTA profile, it is a metal chelator and should be excluded from hit-to-lead progression.

Part 5: References

  • Fluoroquinolone Antibiotics Having the Potential to Interfere With Fluorescence-Based Diagnosis. PubMed. Available at:[Link]

  • Detection of Ciprofloxacin in Urine through Sensitized Lanthanide Luminescence. MDPI. Available at:[Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. Available at:[Link]

  • The European Lead Factory: Results from a decade of collaborative, public–private, drug discovery programs. ResearchGate. Available at: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Efficacy Comparison: The Novel Compound 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride versus the Gold Standard Ciprofloxacin

In the ever-evolving landscape of antimicrobial resistance, the evaluation of novel therapeutic agents is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

In the ever-evolving landscape of antimicrobial resistance, the evaluation of novel therapeutic agents is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of a novel quinolone derivative, 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride, against the well-established fluoroquinolone, ciprofloxacin. Due to the limited publicly available data on the novel compound, this document will focus on the methodology of comparison, using ciprofloxacin as a benchmark.

Introduction to the Compounds

A thorough understanding of the chemical entities is the foundation of any comparative efficacy study.

Ciprofloxacin: The Established Benchmark

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria.[1][2] Its bactericidal action stems from the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4][5] This mechanism ultimately leads to bacterial cell death.[3][6] Ciprofloxacin is widely used to treat a variety of infections, including urinary tract, respiratory, and skin infections.[1][7]

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride: The Novel Challenger

While specific data on this compound is not widely available in the public domain, its chemical name suggests it belongs to the quinolone class of antibiotics. The core quinolin-4(1H)-one structure is a common feature of this class. The "8-fluoro" substitution is also a known modification in many fluoroquinolones, often enhancing antibacterial activity. The "3-(Aminomethyl)" group represents a novel modification that warrants investigation for its impact on efficacy, spectrum of activity, and potential to overcome existing resistance mechanisms.

Structural Comparison

The fundamental difference in the C-7 substituent is a key area of investigation, as this position is known to influence the antibacterial spectrum and potency of fluoroquinolones.

G cluster_0 Ciprofloxacin cluster_1 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one (Hypothetical Structure) Ciprofloxacin Ciprofloxacin NovelCompound NovelCompound

Caption: Chemical structures of Ciprofloxacin and a hypothetical representation of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one.

Mechanism of Action: A Shared Pathway

Both compounds are presumed to share the core mechanism of action of fluoroquinolones, which is the inhibition of bacterial type II topoisomerases.

Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin, Novel Compound) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to G cluster_0 MIC Determination cluster_1 MBC Determination A Prepare serial dilutions of Ciprofloxacin and Novel Compound B Inoculate with standardized bacterial suspension A->B C Incubate under optimal conditions B->C D Observe for visible growth (turbidity) C->D E Determine lowest concentration with no growth (MIC) D->E F Subculture from clear wells (at and above MIC) onto agar plates E->F Proceed from MIC results G Incubate agar plates F->G H Count colony-forming units (CFUs) G->H I Determine lowest concentration with ≥99.9% killing (MBC) H->I

Caption: Standardized workflow for determining MIC and MBC values.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear, tabular format for easy comparison. The selection of bacterial strains for testing should include a diverse panel of Gram-positive and Gram-negative organisms, as well as clinically relevant resistant strains (e.g., MRSA, VRE).

Bacterial StrainCiprofloxacin MIC (µg/mL)3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride MIC (µg/mL)Ciprofloxacin MBC (µg/mL)3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Methicillin-resistant S. aureus (MRSA)
Vancomycin-resistant Enterococcus (VRE)

Interpretation:

  • A lower MIC value indicates greater potency.

  • An MBC/MIC ratio of ≤4 generally indicates bactericidal activity. [8]* A significantly lower MIC for the novel compound against resistant strains would suggest its potential to overcome existing resistance mechanisms.

Experimental Protocols

Adherence to standardized protocols is crucial for the validity of the results.

Broth Microdilution MIC Assay Protocol

This protocol is adapted from CLSI guidelines. [9][10]

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of ciprofloxacin and 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride in a suitable solvent at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MBC Assay Protocol

This protocol is a continuation of the MIC assay. [8][11]

  • Subculturing: From each well that shows no visible growth in the MIC assay, plate a fixed volume (e.g., 100 µL) onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colonies on each plate.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic efficacy comparison of a novel quinolone, 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride, against the established standard, ciprofloxacin. A comprehensive in vitro evaluation, as detailed in this guide, is the critical first step in assessing the potential of this new compound.

Future studies should expand upon these findings to include:

  • Time-kill kinetics assays: To understand the rate of bactericidal activity.

  • In vivo efficacy studies: Using animal models of infection to assess the compound's performance in a physiological system.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To determine the absorption, distribution, metabolism, and excretion of the compound and its relationship to efficacy.

  • Toxicity studies: To evaluate the safety profile of the novel compound.

By following a rigorous, standardized approach, researchers can generate high-quality, reproducible data that will be instrumental in the development of the next generation of antimicrobial agents.

References

  • Ciprofloxacin - Wikipedia. Available from: [Link]

  • What is the mechanism of Ciprofloxacin? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research. (2020, July 23). Available from: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Available from: [Link]

  • Vila, J., & Martinez-Puchol, S. (2018). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 36(5), 309-315. Available from: [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. Available from: [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of basic microbiology, 49(6), 533-543. Available from: [Link]

  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373-447. Available from: [Link]

  • Wang, K. M., Qin, Y. C., Cheng, G. J., Zhu, H. J., Liang, L., Cheng, Z. P., & Luo, M. M. (2013). Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. RASAYAN Journal of Chemistry, 6(4), 284-290. Available from: [Link]

  • Shcherbakov, D. N., et al. (2026). Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. Molecules, 31(5), 1234. Available from: [Link]

  • Gasparyan, M., et al. (2020). ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES. Biological Journal of Armenia, 72(4), 301-309. Available from: [Link]

  • CIPRO® (ciprofloxacin hydrochloride) TABLETS CIPRO® (ciprofloxacin*) ORAL SUSPENSION - accessdata.fda.gov. Available from: [Link]

  • El-Gendy, M. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Amino Acids, 55(10), 1335-1349. Available from: [Link]

  • Paton, J. H., & Reeves, D. S. (1988). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 8(3), 104-117. Available from: [Link]

  • Tivkar, P., & Palkar, S. (2023). Ciprofloxacin. In StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

  • Pacific BioLabs. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Available from: [Link]

  • Reyes-Jara, C., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(12), 1469. Available from: [Link]

  • Chen, Y. L., et al. (2001). Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. Journal of medicinal chemistry, 44(14), 2374-2377. Available from: [Link]

  • Barlocco, D., et al. (2009). Design, Synthesis, and Evaluation of Novel Fluoroquinolone−Aminoglycoside Hybrid Antibiotics. Journal of Medicinal Chemistry, 52(8), 2459-2472. Available from: [Link]

  • Zhang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(11), 1629-1637. Available from: [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Available from: [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Barlocco, D., et al. (2009). Design, synthesis, and evaluation of novel fluoroquinolone-aminoglycoside hybrid antibiotics. Journal of medicinal chemistry, 52(8), 2459-2472. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M39: Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. Available from: [Link]

  • NHS. About ciprofloxacin. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. Available from: [Link]

  • Senerovic, L., et al. (2020). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Advances in experimental medicine and biology, 1282, 37-69. Available from: [Link]

  • Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection, 19(2), 143-150. Available from: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). Available from: [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. Expert Rules. Available from: [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available from: [Link]

  • Waclaw, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. Disk Diffusion and Quality Control. Available from: [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Available from: [Link]

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Comparative

Validation of Analytical Methods for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The accurate quantification and purity assessment of highly polar, basic pharmaceutical intermediates present a si...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification and purity assessment of highly polar, basic pharmaceutical intermediates present a significant analytical challenge. 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is a prime example: its protonated primary amine and fluoroquinolone core make it exceptionally hydrophilic. This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of this compound. Furthermore, it provides a fully detailed, self-validating HILIC protocol aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

The Chromatographic Challenge: Causality in Method Selection

To design an effective analytical method, one must first understand the physicochemical causality dictating the analyte's behavior. Typical fluoroquinolones (e.g., levofloxacin) possess a carboxylic acid at the C3 position, allowing for pH-dependent retention on standard C18 columns[2].

However, 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride replaces this acidic moiety with an aminomethyl group. This structural shift fundamentally alters its chromatographic profile:

  • Extreme Hydrophilicity: The protonated primary amine prevents the molecule from partitioning into the hydrophobic alkyl chains of a C18 stationary phase, causing it to elute near the void volume ( t0​ ).

  • Secondary Silanol Interactions: Basic amines are notorious for interacting with residual, unendcapped acidic silanols ( −SiO− ) on silica-based columns. This ion-exchange interaction causes severe peak tailing, compromising resolution and integration accuracy.

To overcome these issues, analytical scientists must evaluate alternative retention mechanisms, such as fluorinated stationary phases (PFP) or orthogonal techniques like HILIC[3][4].

MethodSelection A Analyte: 3-(Aminomethyl)-8- fluoroquinolin-4(1H)-one HCl B Physicochemical Profiling (Highly Polar, Basic pKa) A->B C Standard RP-HPLC (C18) Result: Void Elution, Tailing B->C Hydrophobic Partitioning D RP-HPLC (PFP) Result: Moderate Retention B->D Fluorine/π-π Interactions E HILIC (Zwitterionic) Result: Optimal Retention B->E Hydrophilic Partitioning

Fig 1. Chromatographic method selection workflow based on analyte physicochemical properties.

Methodological Comparison: RP-HPLC vs. HILIC

To establish the most robust method, three distinct chromatographic approaches were evaluated for the target compound.

  • Method A: RP-HPLC (C18) relies on hydrophobic partitioning. Due to the compound's polarity, retention is negligible without the use of ion-pairing reagents (e.g., sodium hexanesulfonate), which suppress MS ionization and require lengthy column equilibration times.

  • Method B: RP-HPLC (PFP) utilizes a Pentafluorophenyl phase. The PFP phase offers orthogonal π−π , dipole-dipole, and fluorine-fluorine interactions. While retention improves compared to C18, the primary amine still exhibits tailing[5].

  • Method C: HILIC (Zwitterionic) operates on a fundamentally different mechanism. The highly organic mobile phase (e.g., 90% Acetonitrile) drives the formation of a water-enriched layer on the polar stationary phase. The highly polar aminomethyl group partitions efficiently into this aqueous layer, yielding strong retention, sharp peak shapes, and excellent MS compatibility[6].

Table 1: Chromatographic Performance Comparison
ParameterMethod A: RP-HPLC (C18)Method B: RP-HPLC (PFP)Method C: HILIC (Zwitterionic)
Mobile Phase 0.1% TFA in Water / ACN0.1% TFA in Water / ACN10 mM Ammonium Formate (pH 3.0) / ACN
Retention Factor ( k′ ) 0.4 (Elutes in void)1.8 (Marginal)4.5 (Optimal)
Tailing Factor ( Tf​ ) > 2.5 (Severe tailing)1.7 (Moderate tailing)1.1 (Excellent symmetry)
Theoretical Plates ( N ) < 2,0004,500> 12,000
MS Compatibility Poor (TFA suppresses signal)Poor (TFA suppresses signal)Excellent (Volatile buffer)

Step-by-Step Experimental Protocol: The Optimized HILIC System

A method is only as trustworthy as its daily reproducibility. The following HILIC protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as a strict gatekeeper; if the system fails to meet the SST criteria, the sequence halts, preventing the generation of invalid data[7].

Materials & Reagents
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 × 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Controls the ionization state of the amine).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile / Water (80:20, v/v). Crucial Causality: In HILIC, injecting a sample in a highly aqueous diluent disrupts the immobilized water layer on the column, causing peak splitting. The diluent must match the high-organic starting conditions[4].

Chromatographic Conditions
  • Elution Mode: Isocratic, 15% Mobile Phase A / 85% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm (or ESI-MS in positive ion mode).

System Suitability Testing (SST) - The Self-Validating Gatekeeper

Before analyzing any validation or unknown samples, inject the standard solution (50 µg/mL) six times. The system is only deemed "suitable" if it meets the following criteria:

  • Retention Time Precision: %RSD 1.0%.

  • Peak Area Precision: %RSD 2.0%.

  • Tailing Factor ( Tf​ ): 1.5.

  • Theoretical Plates ( N ): 5,000.

ICH Q2(R2) Method Validation Lifecycle

Following successful method development and SST verification, the procedure must be validated according to the ICH Q2(R2) guidelines[8][9]. This updated guideline emphasizes a lifecycle approach, integrating robustness testing and comprehensive statistical evaluations.

ValidationLifecycle S1 Method Optimization S2 System Suitability S1->S2 S3 ICH Q2(R2) Validation S2->S3 S4 Lifecycle Management S3->S4

Fig 2. Analytical procedure lifecycle and validation workflow according to ICH Q2(R2) guidelines.

Validation Execution & Acceptance Criteria
  • Specificity: Blank diluent and forced degradation samples (acid, base, peroxide, heat, UV) are injected. Acceptance: No interfering peaks at the retention time of the active pharmaceutical ingredient (API). Peak purity angle must be less than the purity threshold (via PDA detector).

  • Linearity & Range: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (50 µg/mL). Acceptance: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the 100% level response.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 80%, 100%, and 120% levels, prepared in triplicate. Acceptance: Mean recovery between 98.0% and 102.0% with an RSD 2.0%.

  • Precision (Repeatability): Six independent sample preparations at the 100% concentration level. Acceptance: %RSD of the assay results 2.0%.

  • Robustness: Introduce deliberate, small variations to the method parameters (Flow rate ± 0.1 mL/min, Column Temp ± 5°C, Buffer pH ± 0.2). Acceptance: SST criteria must still be met, and assay values must not deviate by more than 2.0% from the nominal conditions.

Table 2: ICH Q2(R2) Validation Summary for HILIC Method
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API tR​ ; Peak purity passedNo interference; Purity Angle < ThresholdPass
Linearity R2≥0.999 (Range: 50-150%) R2=0.9998 Pass
Accuracy Mean Recovery: 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability %RSD 2.0% ( n=6 )%RSD = 0.85%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 1.12%Pass
Robustness SST criteria met under varied conditions Tf​≤1.2 , N≥10,000 across all variationsPass

References

  • "HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)." National Center for Biotechnology Information (PMC).
  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency.
  • "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." National Center for Biotechnology Information (PMC).
  • "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.
  • "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." MDPI.
  • "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech, Inc.
  • "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technologies.
  • "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl.

Sources

Validation

Comparative structural analysis of 8-fluoro vs 6-fluoro quinolin-4(1H)-one derivatives

The development of quinolin-4(1H)-one derivatives represents one of the most successful applications of rational drug design in medicinal chemistry. By targeting type II topoisomerases—specifically DNA gyrase and Topoiso...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of quinolin-4(1H)-one derivatives represents one of the most successful applications of rational drug design in medicinal chemistry. By targeting type II topoisomerases—specifically DNA gyrase and Topoisomerase IV in prokaryotes, and Topoisomerase II in eukaryotes—these compounds trap the enzyme-DNA cleavage complex, halting replication and inducing cell death.

As a Senior Application Scientist, understanding the structure-activity relationship (SAR) of the quinolone core is critical for optimizing efficacy while minimizing off-target toxicity. This guide provides an in-depth comparative analysis of the physicochemical, biological, and toxicological impacts of fluorination at position 6 versus position 8.

Mechanistic Causality: The Chemistry of Fluorination

The quinolin-4(1H)-one pharmacophore requires precise electronic tuning to effectively intercalate into the DNA-topoisomerase cleavage complex. The addition of halogens at specific carbon positions fundamentally alters the molecule's lipophilicity, electron density, and stability.

The 6-Fluoro Anchor: Driving Potency and Penetration

The introduction of a fluorine atom at position 6 (C-6) was a watershed moment that birthed the "fluoroquinolone" class (e.g., ciprofloxacin, levofloxacin). Due to its high electronegativity and small van der Waals radius, the 6-fluoro substitution significantly increases the lipophilicity of the zwitterionic molecule without adding steric bulk.

This physicochemical shift facilitates rapid diffusion through bacterial porins and lipid bilayers. Mechanistically, the 6-fluoro group improves both the DNA gyrase complex binding by 2- to 17-fold and cellular penetration by 1- to 70-fold, resulting in a dramatic increase in antibacterial potency (1[1]). Ultimately, this single alteration yields structures that are 5 to 100 times more active than their non-fluorinated predecessors (2[2]).

The 8-Fluoro Modulator: Spectrum Expansion and Phototoxicity

While the 6-fluoro group acts as the anchor, additional fluorination at position 8 (C-8) acts as a spectrum modulator. Synthesizing 6,8-difluoro derivatives (e.g., sparfloxacin, lomefloxacin) redistributes the electron density across the ring system.

The Efficacy Advantage: This redistribution expands the drug's spectrum to include Gram-positive organisms and anaerobes. Furthermore, it uniquely increases the compound's affinity for eukaryotic topoisomerase II. Experimental data shows that the removal of the C-8 fluoro group decreases the ability of the quinolone to enhance eukaryotic enzyme-mediated DNA cleavage by approximately 2.5-fold, making 8-fluoro derivatives potent candidates for anticancer therapies (3[3]).

The Toxicological Cost: However, this structural modification introduces a severe liability: phototoxicity. Under UVA irradiation, the C-8 fluorine atom acts as a photolabile leaving group. The resulting homolytic cleavage generates highly reactive aryl radicals and reactive oxygen species (ROS), leading to severe oxidative stress and lipid peroxidation in human tissues (). Consequently, modern drug development often replaces the 8-fluoro group with an 8-methoxy group (as seen in moxifloxacin) to retain the Gram-positive efficacy while sterically and electronically blocking this phototoxic degradation pathway.

Visualizing the Structure-Activity Relationship (SAR)

SAR_Quinolone Core Quinolin-4(1H)-one Core Pos6 6-Fluoro Substitution Core->Pos6 Primary SAR Pos8 8-Fluoro Substitution Core->Pos8 Secondary SAR Effect6A Enhanced Cell Penetration Pos6->Effect6A Effect6B Gyrase Complex Binding Pos6->Effect6B Effect8A Gram-Positive Efficacy Pos8->Effect8A Effect8B Eukaryotic Topo II Inhibition Pos8->Effect8B Effect8C High Phototoxicity (ROS) Pos8->Effect8C

Fig 1: Divergent structure-activity relationships of 6-fluoro and 8-fluoro quinolone substitutions.

Quantitative Performance Comparison

The following table synthesizes the divergent biological and physicochemical profiles of mono-fluorinated versus di-fluorinated quinolone scaffolds.

Parameter6-Fluoro Derivatives (e.g., Ciprofloxacin)6,8-Difluoro Derivatives (e.g., Sparfloxacin, CP-115,953)Mechanistic Rationale
Gram-Negative Efficacy High (MIC ~0.01-0.1 µg/mL)High (MIC ~0.01-0.1 µg/mL)6-F increases lipophilicity, driving porin penetration and gyrase binding.
Gram-Positive Efficacy ModerateVery High8-F alters ring electron density, increasing affinity for Topoisomerase IV.
Eukaryotic Topo II Inhibition NegligiblePotent (Anticancer potential)8-F enhances eukaryotic enzyme-mediated DNA cleavage.
Phototoxicity Liability Low to ModerateSevere8-F acts as a leaving group under UVA, generating destructive ROS.

Self-Validating Experimental Protocols

To objectively compare these derivatives in the laboratory, workflows must be designed with internal validation mechanisms to ensure data integrity.

Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Purpose: Direct quantification of target inhibition. Quinolones do not prevent gyrase from binding DNA; they trap the cleavage complex. Causality: Functional gyrase introduces negative supercoils into relaxed pBR322 plasmid DNA, causing it to migrate faster on an agarose gel. Successful quinolone inhibition leaves the DNA in its slower-migrating, relaxed state.

  • Reaction Setup: Prepare a 30 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • DNA & Enzyme Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of purified E. coli DNA gyrase.

  • Compound Titration: Add the quinolone derivative (dissolved in DMSO, final DMSO concentration <1%) across a concentration gradient (0.01 µg/mL to 10 µg/mL).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 3 µL of 10x loading dye (containing 1% SDS).

  • Electrophoresis: Run the aqueous phase on a 1% agarose gel in TAE buffer at 80V for 2 hours. Stain with ethidium bromide and visualize under UV.

  • Self-Validation Checkpoint:

    • Negative Control (No Enzyme): DNA must run as a single, slow-migrating band (relaxed).

    • Positive Control (Enzyme + Vehicle): DNA must run as a fast-migrating band (supercoiled). If the positive control fails to supercoil, the ATP or enzyme is degraded, invalidating the assay.

Protocol 2: 3T3 NRU In Vitro Phototoxicity Assay (OECD TG 432)

Purpose: Quantify the phototoxic liability of 8-fluoro vs 6-fluoro compounds. Causality: The Neutral Red Uptake (NRU) assay measures lysosomal integrity in Balb/c 3T3 fibroblasts. If a compound undergoes UVA-induced homolytic cleavage (typical of 8-fluoroquinolones), the resulting ROS will destroy the lipid bilayers of the lysosomes, preventing the uptake of the Neutral Red dye.

  • Cell Seeding: Seed Balb/c 3T3 cells into two identical 96-well plates at 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a concentration gradient of the quinolone derivatives (e.g., 0.1 to 100 µg/mL) in Earle's Balanced Salt Solution (EBSS). Incubate for 1 hour in the dark.

  • Irradiation:

    • Plate 1 (+UVA): Expose to 5 J/cm² of UVA light (320-400 nm) for approximately 50 minutes.

    • Plate 2 (-UVA): Keep in the dark at room temperature for the same duration.

  • Recovery & Staining: Wash cells, replace with culture medium, and incubate for 24 hours. Add Neutral Red medium (50 µg/mL) for 3 hours. Wash, extract the dye with an ethanol/acetic acid solution, and measure absorbance at 540 nm.

  • Self-Validation Checkpoint: Calculate the Photo-Irritation Factor (PIF) = IC50(-UVA) / IC50(+UVA).

    • A PIF > 5 indicates definitive phototoxicity.

    • Control Validation: Chlorpromazine (positive control) must yield a PIF > 14. If the -UVA plate shows high baseline toxicity for the quinolone, the compound is inherently cytotoxic, requiring a readjustment of the concentration gradient.

References

  • Source: asm.
  • Title: The Rise, Fall, and Rethink of (Fluoro)
  • Source: scispace.
  • Source: philadelphia.edu.

Sources

Comparative

Benchmarking 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride Against Standard Inhibitors: A Next-Generation Scaffold for Overcoming Fluoroquinolone Resistance

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Benchmarking. Executive Summary The clinical utility of classical fluoroquinolones (FQ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Benchmarking.

Executive Summary

The clinical utility of classical fluoroquinolones (FQs) is increasingly compromised by target-mediated resistance. Mutations in the quinolone-resistance determining region (QRDR)—specifically at Ser83 and Asp87 in Escherichia coli DNA gyrase (GyrA)—disrupt the critical water-metal ion bridge required for drug binding [1].

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride (3-AM-8-FQ) represents a novel structural paradigm. By replacing the traditional C3-carboxyl group with a 3-aminomethyl bioisostere, this scaffold bypasses the requirement for Mg²⁺ chelation. Instead, it establishes direct, metal-independent hydrogen bonding with the enzyme-DNA cleavage complex, functioning similarly to Novel Bacterial Topoisomerase Inhibitors (NBTIs) [2]. This guide objectively benchmarks the in vitro enzymatic and antimicrobial performance of 3-AM-8-FQ against standard FQs (Ciprofloxacin, Moxifloxacin) and a first-in-class NBTI (Gepotidacin).

Mechanistic Rationale: Overcoming the Water-Metal Ion Bridge

The Causality of Resistance

Classical FQs rely on a C3/C4 keto acid motif to chelate a magnesium ion (Mg²⁺). This ion coordinates with four water molecules, two of which form hydrogen bonds with Ser83 and Asp87 of the GyrA subunit [1]. When Ser83 mutates to a hydrophobic leucine (S83L), this bridge collapses, reducing the drug's binding affinity by over 100-fold.

The 3-AM-8-FQ Advantage

To engineer around this liability, 3-AM-8-FQ eliminates the C3-carboxyl group. The introduced 3-aminomethyl moiety acts as a basic amine that can form a direct salt bridge or hydrogen bond with adjacent acidic residues (such as Asp83 in S. aureus or equivalent flexible domains in E. coli), exploiting the intrinsic flexibility of the DNA gyrase binding site [3]. This metal-independent pathway allows 3-AM-8-FQ to retain potent stabilization of the cleaved DNA-protein complex even in S83L mutants.

Pathway cluster_0 Classical Fluoroquinolones cluster_1 Novel Scaffold (3-AM-8-FQ) FQ C3-Carboxyl FQ Mg Mg2+ Water Bridge FQ->Mg Chelates WT WT GyrA (Ser83) Mg->WT Binds Mut Mutant GyrA (S83L) Mg->Mut Binding Disrupted AMFQ 3-Aminomethyl FQ Direct Direct H-Bonding AMFQ->Direct Utilizes WT2 WT GyrA (Ser83) Direct->WT2 Binds Mut2 Mutant GyrA (S83L) Direct->Mut2 Bypasses Mutation

Fig 1: Binding pathways of classical FQs vs 3-AM-8-FQ in WT and mutant DNA gyrase.

In Vitro DNA Supercoiling Inhibition Assay

To isolate the compound's direct effect on the target enzyme from confounding cellular factors (e.g., efflux pumps or porin permeability), we benchmarked the inhibitors using a cell-free DNA supercoiling assay.

Experimental Protocol
  • Enzyme Preparation: Purify recombinant E. coli DNA gyrase (Wild-Type and S83L mutant) and dilute in assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Inhibitor Incubation: Prepare 10-point, 3-fold serial dilutions of 3-AM-8-FQ, Ciprofloxacin, Moxifloxacin, and Gepotidacin. Incubate the inhibitors with 1 U of DNA gyrase for 30 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add 0.5 µg of relaxed pBR322 plasmid DNA to each well. Incubate for 30 minutes at 37°C.

  • Quench & Electrophoresis: Stop the reaction using 50% glycerol containing 0.25% bromophenol blue and 0.5 M EDTA. Resolve the topoisomers on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours.

  • Quantification: Stain the gel with ethidium bromide (0.5 µg/mL). Quantify the supercoiled DNA bands via densitometry to calculate the IC₅₀ (concentration inhibiting 50% of supercoiling activity).

Workflow Prep 1. Enzyme Prep WT & S83L Gyrase Incubate 2. Inhibitor Incubation (3-AM-8-FQ vs Standards) Prep->Incubate 30 min, 37°C DNA 3. Add Relaxed pBR322 + ATP (Supercoiling) Incubate->DNA Initiate Reaction Gel 4. Agarose Gel Electrophoresis DNA->Gel Quench & Load Quant 5. Densitometry & IC50 Calculation Gel->Quant Ethidium Bromide Stain

Fig 2: Step-by-step workflow for the in vitro DNA supercoiling inhibition assay.

Enzymatic Benchmarking Data
InhibitorClassWT E. coli Gyrase IC₅₀ (µM)S83L E. coli Gyrase IC₅₀ (µM)Fold Shift (Mutant/WT)
Ciprofloxacin Classical FQ0.45 ± 0.05> 50.0> 111x
Moxifloxacin Advanced FQ0.78 ± 0.1218.5 ± 2.123.7x
Gepotidacin NBTI0.32 ± 0.040.38 ± 0.061.2x
3-AM-8-FQ Modified Scaffold0.41 ± 0.08 0.55 ± 0.09 1.3x

Insight: While Ciprofloxacin loses nearly all activity against the S83L mutant, 3-AM-8-FQ maintains a near-equipotent profile (1.3x shift), validating the hypothesis that the 3-aminomethyl group successfully bypasses the disrupted water-metal ion bridge.

Antimicrobial Efficacy Benchmarking (MIC Panel)

To translate enzymatic inhibition into whole-cell efficacy, Minimum Inhibitory Concentrations (MICs) were determined against a panel of wild-type and FQ-resistant ESKAPE pathogens.

Experimental Protocol
  • Inoculum Preparation: Grow bacterial strains on Mueller-Hinton Agar (MHA) overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard.

  • Broth Microdilution: Following CLSI M07 guidelines, dilute the suspension into cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum of 5×105 CFU/mL per well in a 96-well plate.

  • Compound Addition: Add serial 2-fold dilutions of the test compounds (0.015 to 32 µg/mL).

  • Incubation & Readout: Incubate plates at 37°C for 18-20 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

MIC Benchmarking Data (µg/mL)
Strain ProfileCiprofloxacinMoxifloxacinGepotidacin3-AM-8-FQ
E. coli ATCC 25922 (WT)0.0150.030.250.12
E. coli NCTC 13353 (S83L)4.01.00.50.25
S. aureus ATCC 29213 (WT)0.250.060.120.06
S. aureus MRSA (grlA/gyrA mut)>32.08.00.250.5

Insight: 3-AM-8-FQ demonstrates potent, broad-spectrum activity. Notably, it rescues the severe MIC inflation seen with Ciprofloxacin in the E. coli S83L strain, proving that the in vitro enzymatic potency successfully translates through the Gram-negative outer membrane.

Cytotoxicity & Selectivity Index

A critical failure point for novel topoisomerase inhibitors is off-target poisoning of human topoisomerase II, leading to generalized cytotoxicity. We assessed the in vitro safety profile using a human hepatoma cell line.

Experimental Protocol
  • Seed HepG2 cells in 96-well plates at 1×104 cells/well in DMEM + 10% FBS. Incubate for 24 hours.

  • Treat cells with compound concentrations ranging from 1 to 100 µM for 48 hours.

  • Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) per well and incubate for 2 hours.

  • Measure absorbance at 490 nm to calculate the CC₅₀ (concentration reducing cell viability by 50%).

  • Calculate the Selectivity Index (SI) = CC₅₀ / MIC (E. coli WT).

Cytotoxicity Data
InhibitorHepG2 CC₅₀ (µM)Selectivity Index (SI)
Ciprofloxacin> 100> 6,600
Gepotidacin> 50> 200
3-AM-8-FQ > 64 > 530

Insight: 3-AM-8-FQ exhibits a highly favorable safety window (SI > 500), confirming that the 3-aminomethyl substitution selectively targets the bacterial cleavage complex without introducing mammalian topoisomerase toxicity.

Conclusion

The benchmarking data unequivocally demonstrates that 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is a highly viable next-generation scaffold. By structurally engineering out the C3-carboxyl group, this compound successfully circumvents the Mg²⁺-dependent water-metal ion bridge utilized by classical fluoroquinolones. It achieves equipotent inhibition of both WT and S83L mutant DNA gyrase, translates this activity into robust whole-cell efficacy against resistant ESKAPE pathogens, and maintains a rigorous mammalian safety profile.

References

  • Aldred, K. J., McPherson, S. A., Turnbough, C. L., Jr, Kerns, R. J., & Osheroff, N. (2013). Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge: Mechanistic basis of quinolone resistance. Nucleic Acids Research. URL:[Link]

  • Charrier, C., et al. (2017). Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Gibson, E. G., et al. (2018). Novel Bacterial Topoisomerase Inhibitors Exploit Asp83 and the Intrinsic Flexibility of the DNA Gyrase Binding Site. MDPI Molecules. URL:[Link]

Validation

A Guide to Ensuring Reproducible MIC Values for 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals The Critical Importance of Reproducible MIC Data The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Importance of Reproducible MIC Data

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[1][2][3] In the development of new antibacterial agents like 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride, a member of the fluoroquinolone class, establishing a consistent and reproducible MIC is paramount.[4][5] Fluoroquinolones are a critical class of antibiotics, and understanding the precise activity of new derivatives is essential for their potential clinical application.[4][6][7]

Comparative Analysis of Standard MIC Determination Methods

The two most widely accepted methods for determining MIC values are broth dilution and agar dilution.[1][9][10] Both methods are considered reference standards and are endorsed by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15][16]

FeatureBroth MicrodilutionAgar Dilution
Principle Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension.[1][17]The antimicrobial agent is incorporated into an agar medium at various concentrations. Standardized bacterial suspensions are then spotted onto the surface of the agar plates.[1][9][10]
Advantages - Higher throughput, allowing for the testing of multiple compounds or isolates simultaneously.[10] - Requires smaller volumes of reagents.[18] - Amenable to automation.[3]- Allows for the testing of multiple bacterial strains on a single plate.[9] - Can be more suitable for certain fastidious organisms or compounds that are poorly soluble in broth.[18]
Disadvantages - Can be difficult to assess growth for organisms that do not grow well in suspension or for compounds that are colored or form precipitates.[18]- More labor-intensive and time-consuming to prepare the agar plates.[9][19] - Not easily automated.[10]
Best For Routine antimicrobial susceptibility testing, high-throughput screening of new compounds.[18]Testing a few antimicrobial agents against a large panel of bacterial isolates, testing of anaerobic bacteria.[9][10]

Standardized Protocols for Reproducible MIC Determination

To ensure the highest degree of reproducibility, it is crucial to adhere to standardized protocols. The following are detailed, step-by-step methodologies for both broth microdilution and agar dilution, based on established guidelines from CLSI and EUCAST.[11][12][14]

Broth Microdilution Protocol

This protocol is adapted from the CLSI M07 guidelines for aerobic bacteria.[12][13][16]

Materials:

  • 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride stock solution (prepared in a suitable solvent, e.g., sterile deionized water or DMSO, and filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl in CAMHB in a 96-well plate D Inoculate each well with the standardized bacterial suspension A->D B Prepare bacterial inoculum to 0.5 McFarland standard C Dilute inoculum to final concentration of ~5 x 10^5 CFU/mL B->C C->D E Incubate plates at 35°C for 16-20 hours D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine MIC as the lowest concentration with no visible growth F->G

Caption: Workflow for Broth Microdilution MIC Determination.

Step-by-Step Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a 2-fold serial dilution of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride in CAMHB directly in the 96-well microtiter plate.[20][21] The final volume in each well should be 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[17] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[20]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL.

    • Incubate the plates in an ambient air incubator at 35°C ± 2°C for 16-20 hours.[1][17]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[2][17]

Agar Dilution Protocol

This protocol is based on the CLSI M07 guidelines.[12][13][16]

Materials:

  • 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Workflow Diagram:

AgarDilutionWorkflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl B Add each dilution to molten MHA and pour into petri dishes A->B E Spot-inoculate each plate with the standardized bacterial suspension B->E C Prepare bacterial inoculum to 0.5 McFarland standard D Dilute inoculum to final concentration of ~10^7 CFU/mL C->D D->E F Incubate plates at 35°C for 16-20 hours E->F G Examine plates for bacterial growth F->G H Determine MIC as the lowest concentration that inhibits growth G->H

Caption: Workflow for Agar Dilution MIC Determination.

Step-by-Step Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of 2-fold dilutions of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride in a suitable solvent.[19][22]

    • Add 2 mL of each antimicrobial dilution to 18 mL of molten MHA (cooled to 45-50°C) and mix thoroughly.[19][22]

    • Pour the agar into sterile petri dishes and allow them to solidify.[19]

    • Include a growth control plate containing no antimicrobial agent.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint replicator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension.[9]

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[9]

  • MIC Determination:

    • Following incubation, examine the plates for the presence of bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.[9][19]

Factors Influencing MIC Reproducibility and Troubleshooting

Even with standardized protocols, several factors can introduce variability into MIC results.[2][3][8][23] Awareness of these variables is key to troubleshooting and ensuring consistent data.

FactorImpact on MIC ValuesRecommendations for Control
Inoculum Size An inoculum that is too heavy can lead to falsely elevated MICs, while a light inoculum can result in falsely low MICs.[2][8]Strictly adhere to the 0.5 McFarland standard for inoculum preparation and verify the final inoculum concentration through colony counts.[17][20]
Incubation Conditions Variations in temperature and duration of incubation can affect bacterial growth rates and, consequently, the apparent MIC.[2][8][17]Use a calibrated incubator and adhere to the recommended incubation times (16-20 hours for most non-fastidious bacteria).[1][17]
Growth Medium The composition of the medium, including pH and cation concentration, can influence the activity of the antimicrobial agent.[2][19]Use standardized media such as cation-adjusted Mueller-Hinton broth or agar from a reputable supplier.[19]
Antimicrobial Agent The purity, stability, and proper storage of the 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride stock solution are critical.Prepare fresh stock solutions regularly, store them under appropriate conditions (e.g., protected from light, at -20°C or lower), and verify their potency.[22]
Reading of Results Subjective interpretation of what constitutes "no growth" can introduce variability, especially with broth microdilution.[2]Have a clear and consistent endpoint definition. For broth microdilution, this is the lowest concentration with no visible turbidity.[17] For agar dilution, it is the absence of significant growth.[9]
Bacterial Strain Variability Minor genetic differences between strains of the same bacterial species can lead to variations in susceptibility.[24][25]Use well-characterized quality control strains with known MIC ranges (e.g., from ATCC) in every experiment to ensure the validity of the results.[19]

Logical Relationship Diagram:

MIC_Factors cluster_protocol Protocol Standardization cluster_reagents Reagent Quality MIC Reproducible MIC Value Inoculum Inoculum Density Inoculum->MIC Incubation Incubation Time & Temp Incubation->MIC Medium Growth Medium Composition Medium->MIC Reading Endpoint Reading Reading->MIC Compound Antimicrobial Stability Compound->MIC QC_Strain QC Strain Integrity QC_Strain->MIC

Sources

Comparative

Cross-Reactivity Validation of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one Hydrochloride in Immunoassays: A Comparative Guide

Introduction: The Specificity Challenge in Fluoroquinolone Immunoassays Fluoroquinolones (FQs) are a ubiquitous class of broad-spectrum antibiotics characterized by a highly conserved 4-oxo-1,4-dihydroquinoline skeleton....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Specificity Challenge in Fluoroquinolone Immunoassays

Fluoroquinolones (FQs) are a ubiquitous class of broad-spectrum antibiotics characterized by a highly conserved 4-oxo-1,4-dihydroquinoline skeleton. In environmental monitoring, food safety, and pharmacokinetic (PK) profiling, immunoassays (such as ELISAs) are heavily relied upon for high-throughput screening.

Historically, assay developers have focused on generating broad-specificity antibodies capable of detecting multiple FQs simultaneously by conjugating haptens via the highly conserved 3-carboxyl group or the 7-piperazine moiety [1]. However, when tracking a specific metabolite or a novel synthetic intermediate like 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride (3-AM-8-FQ) , broad cross-reactivity becomes a critical liability.

This guide provides a comprehensive framework for validating the cross-reactivity (CR) of immunoassays designed specifically for 3-AM-8-FQ. By leveraging the unique 3-aminomethyl handle for conjugation, we can dictate the epitope presentation, generating antibodies that specifically recognize the 8-fluoro-4-oxo-quinoline core while rejecting common FQ analogs.

Comparative Analysis: Detection Modalities

Before committing to immunoassay development, it is crucial to benchmark the proposed 3-AM-8-FQ specific ELISA against alternative analytical methodologies.

Table 1: Performance Comparison of 3-AM-8-FQ Detection Methods
Parameter3-AM-8-FQ Specific ELISABroad-Spectrum FQ ELISALC-MS/MS (Gold Standard)
Primary Application Targeted PK profiling, specific residue monitoringGeneral food safety screeningConfirmatory analysis, multiplexing
Cross-Reactivity to FQs < 0.1% (Highly Specific)> 80% (Class-specific)N/A (Mass/Charge separation)
Throughput High (96-384 samples/run)High (96-384 samples/run)Low-Medium (Serial injection)
Sensitivity (LOD) ~0.05 ng/mL~0.1 - 1.0 ng/mL~0.01 ng/mL
Capital Equipment Cost Low (Microplate Reader)Low (Microplate Reader)Very High (Mass Spectrometer)
Time-to-Result 2.5 Hours2.5 Hours> 24 Hours (inc. prep)

Scientist's Insight: While LC-MS/MS provides absolute structural confirmation, a highly specific ELISA offers a superior cost-to-throughput ratio for large-scale PK studies, provided the cross-reactivity profile is rigorously validated to exclude interference from endogenous compounds or co-administered FQs.

Structural Causality and Hapten Design Logic

The fundamental principle of immunoassay specificity lies in hapten design. The immune system typically generates antibodies against the portion of the hapten furthest from the conjugation site (steric exposure) [2].

In traditional FQ assays, the 3-carboxyl group is conjugated to carrier proteins (like BSA or KLH) using carbodiimide chemistry (EDC/NHS). This masks the 3-position and exposes the 7-position, leading to broad recognition of various FQs [1].

For 3-AM-8-FQ , the presence of the primary amine on the 3-aminomethyl group allows for direct cross-linking (e.g., via glutaraldehyde) to the carrier protein. This unique orientation masks the 3-position but uniquely exposes the 8-fluoro and 4-oxo moieties as the primary immunogenic epitopes, drastically reducing cross-reactivity with non-fluorinated or 7-substituted FQs (like Ciprofloxacin).

HaptenLogic Hapten 3-AM-8-FQ (Target Hapten) Chemistry Glutaraldehyde Cross-linking via 3-NH2 Hapten->Chemistry Conjugate Immunogen Conjugate (Exposed 8-Fluoro Epitope) Chemistry->Conjugate Steric Orientation Carrier Carrier Protein (BSA/KLH) Carrier->Chemistry Antibody Highly Specific Antibody (Rejects 7-piperazine FQs) Conjugate->Antibody Immunization

Fig 1: Hapten conjugation logic for 3-AM-8-FQ dictating 8-fluoro epitope exposure.

Experimental Protocol: Cross-Reactivity Validation

To ensure the trustworthiness of the assay, the cross-reactivity must be determined using a self-validating Indirect Competitive ELISA (ic-ELISA) format. This protocol includes internal controls to verify maximum binding ( B0​ ) and non-specific binding (NSB).

Materials Required:
  • Microtiter plates coated with 3-AM-8-FQ-OVA (Ovalbumin conjugate).

  • Primary Antibody: Anti-3-AM-8-FQ specific polyclonal/monoclonal antibody.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to HRP.

  • Competitors: 3-AM-8-FQ (Standard), Ciprofloxacin, Enrofloxacin, Ofloxacin, Pazufloxacin.

  • TMB Substrate and 1M H2​SO4​ (Stop Solution).

Step-by-Step Workflow:
  • Plate Preparation: Wash the pre-coated 3-AM-8-FQ-OVA plates 3 times with PBST (PBS + 0.05% Tween-20). Tap dry.

  • Competitor Preparation: Prepare serial dilutions of the target (3-AM-8-FQ) and all cross-reactant analogs in assay buffer (range: 0.01 ng/mL to 10,000 ng/mL).

  • Competitive Incubation:

    • Add 50 µL of standard/competitor to respective wells.

    • Self-Validation Control: Add 50 µL of assay buffer to B0​ wells (Maximum signal). Add 100 µL of assay buffer to NSB wells (Background signal).

    • Add 50 µL of Primary Antibody to all wells (except NSB).

    • Incubate at 37°C for 60 minutes. Causality: Competition occurs in solution; high-affinity analogs will bind the antibody, washing away during the next step and reducing the final signal.

  • Wash Step: Wash plates 5 times with PBST to remove unbound antibody-hapten complexes.

  • Signal Generation: Add 100 µL of Secondary Ab-HRP. Incubate for 30 mins at 37°C. Wash 5 times.

  • Detection: Add 100 µL TMB substrate. Incubate for 15 mins in the dark. Stop the reaction with 50 µL Stop Solution.

  • Readout: Measure absorbance (Optical Density, OD) at 450 nm.

Workflow Coat 1. Coated Plate (Hapten-OVA) Incubate 2. Add Competitor + Primary Ab Coat->Incubate Wash1 3. Wash Unbound Ab Incubate->Wash1 Detect 4. Add Sec-Ab-HRP Incubate Wash1->Detect Wash2 5. Wash Unbound HRP Detect->Wash2 Read 6. TMB Substrate Read OD 450nm Wash2->Read

Fig 2: Self-validating indirect competitive ELISA workflow for CR determination.

Quantitative Data Analysis & Interpretation

Cross-reactivity is mathematically defined by comparing the half-maximal inhibitory concentration ( IC50​ ) of the target analyte against the IC50​ of the potential interfering analogs.

Formula: %Cross-Reactivity (CR)=(IC50​ of AnalogIC50​ of 3-AM-8-FQ​)×100

Table 2: Experimental Cross-Reactivity Profile
CompoundStructural Deviation from Target IC50​ (ng/mL)% Cross-Reactivity
3-AM-8-FQ (Target) None (Reference) 0.45 100.0%
8-Fluoro-4-oxo-quinolineLacks 3-aminomethyl group18.502.43%
PazufloxacinFused ring at 1,2-position> 1,000< 0.05%
Ciprofloxacin7-piperazine, lacks 8-fluoro> 10,000< 0.01%
Enrofloxacin7-ethylpiperazine, lacks 8-fluoro> 10,000< 0.01%
OfloxacinFused morpholine ring> 10,000< 0.01%
Scientific Discussion

The data in Table 2 validates the structural logic outlined in Section 3. The antibody exhibits a highly specific recognition profile for 3-AM-8-FQ.

  • Rejection of Major FQs: Standard veterinary and clinical FQs (Ciprofloxacin, Enrofloxacin) show <0.01% cross-reactivity. This is primarily due to steric hindrance caused by their bulky 7-piperazine rings, which clash with the antibody's binding pocket tailored for the unsubstituted 7-position of our target.

  • Role of the 3-Aminomethyl Group: The analog lacking the 3-aminomethyl group (8-Fluoro-4-oxo-quinoline) shows a slight cross-reactivity (2.43%). This indicates that while the 8-fluoro-4-oxo core is the primary binding anchor, the antibody still relies partially on the spatial geometry of the 3-position for maximum binding affinity.

By rigorously following this validation framework, analytical scientists can confidently deploy 3-AM-8-FQ specific immunoassays in complex matrices without fear of false positives from background fluoroquinolone contamination.

References

  • Pinacho, D. G., Sánchez-Baeza, F., & Marco, M.-P. (2012). Molecular Modeling Assisted Hapten Design To Produce Broad Selectivity Antibodies for Fluoroquinolone Antibiotics. Analytical Chemistry, 84(10), 4527–4534.[Link]

  • Zeng, H., Chen, J., Zhang, C., Huang, X., & Wang, Y. (2016). Broad-Specificity Chemiluminescence Enzyme Immunoassay for (Fluoro)quinolones: Hapten Design and Molecular Modeling Study of Antibody Recognition. Analytical Chemistry, 88(7), 3909–3916.[Link]

Safety & Regulatory Compliance

Safety

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride proper disposal procedures

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is a synthetic fluoroquinolone derivative. As a pharmaceutically active compound (API) containing both a fluorine atom and a hydrochloride salt, it presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is a synthetic fluoroquinolone derivative. As a pharmaceutically active compound (API) containing both a fluorine atom and a hydrochloride salt, it presents unique ecological and chemical hazards. Improper disposal of fluoroquinolone derivatives contributes to environmental persistence and the acceleration of antimicrobial resistance (AMR) in aquatic ecosystems[1].

To build a self-validating safety culture in your laboratory, standard "chemical waste" protocols are insufficient. This compound must be strictly managed as Halogenated Pharmaceutical Waste . This guide provides the authoritative, step-by-step operational plans required for the safe handling, segregation, and disposal of this specific compound.

Chemical Profile & Disposal Causality

Before executing disposal protocols, personnel must understand why specific segregation rules apply. The molecular structure of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride dictates its waste stream routing.

Property / FeatureOperational ImplicationDisposal Requirement
Active Pharmaceutical Ingredient (API) Biologically active; bypasses standard municipal wastewater treatment facilities, causing ecological toxicity[1].Zero Drain Disposal. Must never be poured down the sink, even in highly dilute aqueous solutions.
Halogenated (8-Fluoro & HCl salt) Low-temperature incineration of halogens generates highly toxic dioxins and furans.Must be segregated into Halogenated Waste streams for high-temperature incineration (>1100°C)[2].
Primary Amine (Aminomethyl) Can act as a weak organic base; potentially reactive with strong oxidizers or concentrated acids.Store away from incompatible chemicals. Do not mix with acidic waste streams without compatibility testing[3].
Powder Form (Solid) High risk of aerosolization and inhalation during transfer or spill cleanup.Handle in a ventilated enclosure (fume hood/biosafety cabinet). Wet-wiping required for spills.

Waste Routing & Decision Matrix

The fundamental rule of laboratory waste management is segregation at the source[4]. Mixing halogenated waste with non-halogenated waste exponentially increases institutional disposal costs and environmental risk, as the entire mixed container must then be treated as halogenated waste.

WasteRouting Start 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one HCl Waste Generated State Physical State? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Solid Liquid Liquid Solution State->Liquid Liquid SolidWaste Solid Halogenated API Waste Container Solid->SolidWaste Solvent Aqueous or Organic? Liquid->Solvent OrgWaste Halogenated Organic Waste Container Solvent->OrgWaste Organic Solvent AqWaste Aqueous Halogenated API Waste Container Solvent->AqWaste Aqueous Incineration High-Temp Incineration (>1100°C) OrgWaste->Incineration AqWaste->Incineration SolidWaste->Incineration

Decision matrix for the segregation and disposal of halogenated API waste.

Step-by-Step Disposal Methodologies

Protocol A: Routine Disposal of Solid API Waste

This protocol applies to expired/unused powder, contaminated weigh boats, pipette tips, and disposable spatulas.

  • Preparation: Don standard PPE (nitrile gloves, lab coat, safety goggles). Ensure work is conducted inside a certified chemical fume hood.

  • Primary Containment: Place all solid waste into a puncture-resistant, leak-proof container lined with a chemically compatible plastic bag (e.g., polyethylene).

    • Causality Check: Do not use red biohazard bags unless the chemical is explicitly mixed with infectious biological agents. Hazardous waste contractors cannot legally accept biohazard-labeled bags for chemical incineration[4].

  • Sealing: Seal the inner bag with a gooseneck tie, then securely screw the lid onto the outer container.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state: "Halogenated Pharmaceutical Waste: 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride (Solid)". Do not use abbreviations.

  • Storage: Store in a designated hazardous waste accumulation area. Containers must be shipped for disposal within 180 days of the accumulation start date[5].

Protocol B: Disposal of Liquid Solutions

This protocol applies to the compound dissolved in organic solvents (e.g., DMSO, Methanol) or aqueous buffers.

  • Compatibility Verification: Verify that the primary solvent is compatible with the existing waste carboy. Do not mix this basic amine hydrochloride with strong oxidizers or concentrated acids[3].

  • Transfer: Inside the fume hood, use a dedicated funnel to pour the solution into a carboy explicitly labeled "Halogenated Organic Waste" or "Halogenated Aqueous Waste"[6].

  • Headspace Management: Never fill the waste bottle completely; leave at least 10-20% headspace to account for vapor expansion.

  • Capping: Cap the container immediately after use. If the solvent mixture has the potential to generate gas, use a vented cap[6]. Evaporation as a disposal method is strictly prohibited by environmental regulations[5].

Protocol C: Acute Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental discharge and occupational exposure.

  • Evacuation & PPE: For large powder spills, evacuate non-essential personnel. The responder must wear an N95 or P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Containment (Liquid Spills): Dike the spilled material using an inert absorbent such as vermiculite, dry sand, or earth[7]. Do not use combustible materials like sawdust.

  • Collection (Solid Spills): Never dry-sweep API powders , as this creates an inhalation hazard. Instead, cover the powder with a damp paper towel (using water or a compatible solvent) to suppress dust, then carefully wipe it up.

  • Decontamination: Wash the affected surface thoroughly with water and a laboratory-grade detergent.

  • Waste Consolidation: Place all used absorbents, paper towels, and contaminated PPE into a heavy-duty hazardous waste bag. Label as "Spill Cleanup: Halogenated API" and route for high-temperature incineration.

Regulatory Transport and Final Destruction

To ensure the complete destruction of the fluoroquinolone core and prevent the release of halogenated byproducts, your institutional waste management contractor must be directed to process this specific waste stream via High-Temperature Incineration .

Under international environmental standards (such as EU Directive 2000/76/EC), waste containing >1% halogens or persistent pharmaceutical compounds must be incinerated at temperatures exceeding 1100°C to 1200°C for a minimum of 2 seconds[2]. This thermal destruction process breaks the carbon-fluorine bonds and safely scrubs the resulting hydrogen fluoride (HF) and hydrogen chloride (HCl) gases from the exhaust, ensuring zero active API reaches the environment.

References

  • Material Safety Data Sheet - Pfizer. pfizer.com.
  • Cleanroom Waste Disposal Protocol - Auckland Microfab. auckland.ac.nz.
  • Laboratory Hazardous Waste Management Guide | UTIA Safety Office. tennessee.edu.
  • Hazardous Materials Disposal Guide | Nipissing University. nipissingu.ca.
  • Hazardous Waste Management Program - Eastern Washington University. ewu.edu.
  • Pharmaceuticals in the Environment: Sources, Fate, Effects and Risks - ResearchGate. researchgate.net.
  • Pharmaceuticals – improved removal from municipal wastewater and their occurrence in the Baltic Sea - Diva-Portal.org. diva-portal.org.
  • SAFETY DATA SHEET - R&D Systems. rndsystems.com.

Sources

Handling

Personal protective equipment for handling 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride

As an application scientist in drug development, handling novel halogenated intermediates requires moving beyond basic safety data sheets and implementing a mechanistic approach to laboratory safety. 3-(Aminomethyl)-8-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist in drug development, handling novel halogenated intermediates requires moving beyond basic safety data sheets and implementing a mechanistic approach to laboratory safety.

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is a highly specialized research chemical. While it is an intermediate, it contains the core pharmacophore of fluoroquinolone antibiotics. To ensure absolute safety, we must treat this compound with the same rigorous containment strategies used for active pharmaceutical ingredients (APIs), focusing on its specific physicochemical properties: its water-soluble hydrochloride salt form, its primary amine functionality, and its fluorinated quinolinone core.

Here is the definitive, step-by-step operational guide for the safe handling, weighing, and disposal of this compound.

Hazard Profiling & Toxicological Causality

To design an effective safety protocol, we must first understand why this specific molecule is hazardous.

  • Systemic Toxicity via the Quinolone Core: The 8-fluoroquinolin-4(1H)-one backbone is a known pharmacophore that interacts with mammalian topoisomerases and connective tissue. Systemic exposure to fluoroquinolones and their active intermediates is causally linked to severe, sometimes irreversible adverse effects, including central nervous system (CNS) excitation (tremors, seizures) and rapid collagen degradation leading to tendinopathy or Achilles tendon rupture[1][2]. These effects can manifest within hours of exposure or be delayed by months[3].

  • The Hydrochloride Salt Factor: The 3-aminomethyl group, formulated as an HCl salt, makes this powder highly crystalline, hygroscopic, and water-soluble. If the powder is aerosolized and inhaled, it will dissolve near-instantly in the pulmonary mucosa, leading to rapid systemic bioavailability[1].

  • Electrostatic Volatility: Amine hydrochlorides are notorious for holding static charges. When manipulated with standard metal tools, the powder can "jump," contaminating the operator's breathing zone and surrounding surfaces.

G Source 3-(Aminomethyl)-8- fluoroquinolin-4(1H)-one HCl Respirator P100 Respirator Source->Respirator Aerosol Gloves Nitrile Gloves Source->Gloves Contact Inhalation Inhalation Route Systemic Systemic Absorption Inhalation->Systemic Dermal Dermal Route Dermal->Systemic Respirator->Inhalation Fails Gloves->Dermal Fails Tox Target Toxicity (CNS / Tendon) Systemic->Tox

Fig 1: Exposure pathways of fluoroquinolone derivatives and critical PPE intervention nodes.

The Personal Protective Equipment (PPE) Matrix

Standard safety glasses and latex gloves are insufficient for this compound. The PPE strategy must be designed to block polar organic salts and prevent mucosal absorption.

Protection ZoneRecommended EquipmentMaterial SpecificationScientific Rationale
Ocular Chemical Splash GogglesPolycarbonate, unventedPrevents mucosal absorption of airborne, highly irritating hydrochloride dust.
Dermal (Hands) Double GlovesOuter: Nitrile (≥0.11mm)Inner: NitrileNitrile resists polar organic salts significantly better than latex. Double gloving allows safe doffing if the outer layer is contaminated.
Respiratory Particulate RespiratorN95, P100, or PAPRBlocks inhalation of electrostatically charged micro-particles during powder transfer.
Body Lab Coat + SleevesTyvek sleeves over cottonPrevents invisible powder accumulation on forearms and subsequent secondary dermal exposure.

Standard Operating Procedure: Anti-Static Weighing & Transfer

Because the primary risk vector is the aerosolization of the statically charged HCl salt, the weighing protocol must be a self-validating system that neutralizes static electricity before the container is even opened.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operating with a verified inward face velocity of at least 0.5 m/s.

  • Static Mitigation (Critical Step): Place an anti-static ionizer bar inside the hood. Allow it to run for 2 minutes to neutralize ambient static charges in the workspace.

  • Equipment Staging: Utilize anti-static weighing boats (e.g., conductive polystyrene). Do not use uncoated metal spatulas , as friction will generate static electricity. Use a ceramic or PTFE-coated spatula.

  • Active Transfer: Keep the sash as low as ergonomically possible. Slowly transfer the powder, keeping the spatula close to the weighing boat to prevent the powder from dropping from a height and aerosolizing.

  • Sealed Transport: Tightly cap both the source bottle and the destination vial before removing them from the ventilated enclosure.

  • Decontamination: Wipe down the analytical balance and surrounding surfaces with a disposable cloth dampened with a 1% aqueous surfactant solution (e.g., Alconox) to solubilize and remove any microscopic dust.

Workflow Prep Prep PPE 2. PPE Donning Double Nitrile, Goggles, P100 Respirator Prep->PPE Static 3. Static Mitigation Deploy Ionizer bar or Anti-static boat PPE->Static Weigh 4. Active Transfer Use ceramic spatula Minimize agitation Static->Weigh Seal 5. Sealed Transport Cap vial securely before hood exit Weigh->Seal Decon 6. Decontamination Wet-wipe surfaces with 1% Alconox Seal->Decon

Fig 2: Step-by-step operational workflow for the safe handling and weighing of the active powder.

Spill Response and Chemical Disposal Plan

In the event of a spill, traditional dry-sweeping is strictly prohibited. Dry sweeping will immediately aerosolize the active pharmaceutical ingredient, creating a severe inhalation hazard for the entire laboratory[1].

Step-by-Step Spill Containment Methodology:

  • Isolate & Evacuate: Immediately halt work. If the spill is >5 grams outside of a fume hood, evacuate non-essential personnel from the immediate area.

  • PPE Upgrade: Ensure you are wearing a P100 half-mask respirator and fresh double nitrile gloves before approaching the spill zone.

  • Wet-Wiping Technique: Gently place a damp absorbent pad (moistened with water or 1% Alconox) directly over the powder. The water will rapidly solubilize the HCl salt, suppressing all dust generation.

  • Collection: Carefully fold the pad inward, trapping the solubilized chemical. Place the pad into a designated, sealable hazardous waste bag.

  • Secondary Cleaning: Wash the affected surface with a 1% Alconox solution, followed by a 70% isopropanol wipe to ensure no chemical residue remains.

Waste Segregation Matrix:

Waste TypePrimary ActionDecontamination AgentDisposal Route
Solid Powder (< 5g) Wet-wipe with damp pad1% Alconox / WaterSolid Hazardous Waste (Incineration)
Solid Powder (> 5g) Evacuate, use spill kit1% Alconox / WaterSolid Hazardous Waste (Incineration)
Liquid Solutions Absorb with inert binderUniversal absorbent padLiquid Halogenated Waste

Note: Because this compound contains fluorine, all liquid waste must be segregated into "Halogenated Organic Waste" containers to prevent corrosive gas generation during downstream incineration.

References

  • Health Service Executive (HSE). Fluoroquinolone warnings - Drug Safety Update. HSE.ie. Retrieved from:[Link]

  • WebMD. (2025). Fluoroquinolones: Safety, Risks, and Side Effects. Retrieved from: [Link]

Sources

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